Product packaging for 2-(Trifluoromethoxy)benzaldehyde(Cat. No.:CAS No. 94651-33-9)

2-(Trifluoromethoxy)benzaldehyde

Cat. No.: B1351065
CAS No.: 94651-33-9
M. Wt: 190.12 g/mol
InChI Key: CPHXLFKIUVVIOQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3O2 B1351065 2-(Trifluoromethoxy)benzaldehyde CAS No. 94651-33-9

Properties

IUPAC Name

2-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHXLFKIUVVIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60915383
Record name 2-(Trifluoromethoxy)benzaldehyde
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94651-33-9
Record name 2-(Trifluoromethoxy)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID60915383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)benzaldehyde, a key fluorinated building block in organic synthesis. The document details its physicochemical properties, outlines a primary synthetic route with a detailed experimental protocol, and discusses its applications, particularly in the context of medicinal chemistry and drug development. The unique electronic properties conferred by the trifluoromethoxy group make this compound a valuable intermediate for the synthesis of complex bioactive molecules. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the ortho position of the benzaldehyde scaffold. The trifluoromethoxy group is a powerful modulator of molecular properties in medicinal chemistry. It is highly lipophilic and electron-withdrawing, which can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. As a synthetic intermediate, this compound provides a direct route to incorporating this important functional group into a wide range of molecular frameworks, making it a compound of significant interest for drug discovery and materials science.

Physicochemical and Safety Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its safe handling and effective use in synthesis. The key properties are summarized in the tables below.

Physicochemical Data
PropertyValueReference(s)
CAS Number 94651-33-9[1][2]
Molecular Formula C₈H₅F₃O₂[1][2]
Molecular Weight 190.12 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 77 °C at 20 mmHg
Density 1.332 g/mL at 25 °C
Refractive Index n20/D 1.454
Safety Information
Hazard StatementPrecautionary StatementPictogram
H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261, P264, P271, P280, P302+P352, P305+P351+P338GHS07 (Exclamation mark)

Users should always consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the ortho-lithiation of trifluoromethoxybenzene followed by formylation. This method takes advantage of the directing effect of the trifluoromethoxy group to achieve regioselective functionalization of the aromatic ring.

Reaction Scheme

Synthesis start Trifluoromethoxybenzene reagent1 n-BuLi, THF, -78 °C start->reagent1 intermediate Ortho-lithiated intermediate reagent2 DMF, -78 °C to rt intermediate->reagent2 product This compound reagent3 Aqueous Workup product->reagent3 reagent1->intermediate reagent2->product reagent3->product Purification

Caption: Synthesis of this compound via ortho-lithiation.

Experimental Protocol

This protocol is a representative procedure based on established methods for ortho-lithiation and formylation of aromatic compounds.

Materials:

  • Trifluoromethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to an argon/nitrogen inlet is charged with anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Addition of Starting Material: Trifluoromethoxybenzene (1.0 equivalent) is added to the THF via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium in hexanes (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Charge flask with anhydrous THF add_sm 2. Add Trifluoromethoxybenzene setup->add_sm cool 3. Cool to -78 °C add_sm->cool lithiation 4. Add n-BuLi dropwise (Stir for 1-2 h at -78 °C) cool->lithiation formylation 5. Add anhydrous DMF dropwise (Warm to rt, stir for 2-4 h) lithiation->formylation quench 6. Quench with sat. aq. NH4Cl formylation->quench extract 7. Extract with diethyl ether quench->extract dry 8. Dry and concentrate extract->dry purify 9. Purify by column chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

Spectral Properties

Characterization of the synthesized this compound is crucial for confirming its identity and purity. Below are the expected spectral data based on its structure and data from analogous compounds.

Technique Expected Characteristics
¹H NMR Aromatic protons (4H) in the range of δ 7.4-8.0 ppm. Aldehyde proton (1H) as a singlet around δ 10.3 ppm.
¹³C NMR Carbonyl carbon signal around δ 188-192 ppm. Aromatic carbons between δ 120-155 ppm. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with fluorine.
IR Spectroscopy Strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. C-F stretching vibrations for the trifluoromethoxy group typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching just above 3000 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 190. Common fragmentation patterns include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The trifluoromethoxy group can enhance the pharmacological profile of a drug candidate by:

  • Increasing Lipophilicity: This can improve absorption and distribution within the body, including penetration of the blood-brain barrier.

  • Blocking Metabolic Sites: The robust C-F bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

  • Modulating Electronic Properties: The strong electron-withdrawing nature of the -OCF₃ group can alter the pKa of nearby functional groups and influence interactions with biological targets.

One documented application is its use in the synthesis of a tert-butyl carbamate derivative, which are common protecting groups and structural motifs in medicinal chemistry.[2] Furthermore, it is a precursor for synthesizing novel semicarbazone-sulfonate hybrids that have shown potent butyrylcholinesterase (BChE) inhibition activity, relevant for the management of Alzheimer's disease.[3]

Applications main This compound app1 Synthesis of Bioactive Molecules main->app1 app2 Introduction of -OCF3 Group main->app2 app3 Medicinal Chemistry Scaffolds app1->app3 app4 Butyrylcholinesterase Inhibitors app1->app4 app2->app3

Caption: Applications of this compound in chemical synthesis.

Conclusion

This compound is a crucial intermediate for the introduction of the trifluoromethoxy group into organic molecules. Its synthesis via ortho-lithiation of trifluoromethoxybenzene is a reliable method for its preparation. The unique properties conferred by the trifluoromethoxy group make this benzaldehyde derivative a valuable tool for researchers in drug discovery and development, enabling the fine-tuning of the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides the essential technical information for the synthesis, characterization, and application of this important compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethoxy)benzaldehyde (CAS Number: 94651-33-9). This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its properties essential for its effective application in research and development.

Core Physicochemical Properties

This compound is a colorless to light orange or yellow-green clear liquid at room temperature.[1] Its key physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Boiling Point 77 °C at 20 mmHg
Density 1.332 g/mL at 25 °C
Refractive Index n20/D 1.454
Flash Point 67.2 °C (153.0 °F) - closed cup
Assay ≥95% to 96%[1]
Appearance Colorless to light orange to yellow to green clear liquid[1]

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not extensively detailed in publicly available literature, standard analytical methods are employed. The following are detailed methodologies for key experiments that are generally applicable for characterizing such liquid organic compounds.

1. Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).

  • Procedure:

    • A small amount (a few milliliters) of this compound is placed into the small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is clamped within a Thiele tube containing a heat transfer fluid, ensuring the sample is fully immersed.

    • The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.

    • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.

2. Measurement of Density

Density is the mass per unit volume of a substance. For a liquid like this compound, a pycnometer or a digital density meter is typically used for accurate measurement.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

    • The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is weighed again (m₂).

    • The pycnometer is emptied, dried, and then filled with this compound.

    • The filled pycnometer is brought to the same constant temperature in the water bath, the liquid level is adjusted, and it is weighed for a final time (m₃).

    • The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water, where ρ_water is the known density of water at the experimental temperature.

3. Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used to identify and assess the purity of a liquid.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or isopropanol) and allowed to dry completely.

    • A few drops of this compound are placed on the lower prism.

    • The prisms are closed and locked.

    • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

    • The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

    • If color fringes are observed, the chromaticity compensator is adjusted to get a sharp, black-and-white boundary.

    • The refractive index value is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde functional group and the influence of the electron-withdrawing trifluoromethoxy group. It participates in a variety of chemical transformations, making it a valuable building block in drug discovery and materials science.[1]

One notable application is its use in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate. This reaction highlights the susceptibility of the aldehyde's carbonyl carbon to nucleophilic attack.

Another common reaction for aldehydes is the Wittig reaction, which converts aldehydes and ketones into alkenes. This reaction is a cornerstone of organic synthesis for carbon-carbon double bond formation.

Visualizations

The following diagrams illustrate logical workflows and a general reaction pathway involving this compound.

logical_relationship cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_TFM_Benzaldehyde This compound Addition Nucleophilic Addition 2_TFM_Benzaldehyde->Addition Nucleophile Nucleophile (e.g., Grignard Reagent, Organolithium) Nucleophile->Addition Alcohol Secondary Alcohol Derivative Addition->Alcohol wittig_workflow Start Start: Synthesize Alkene Prepare_Ylide 1. Prepare Phosphonium Ylide (from Triphenylphosphine and Alkyl Halide) Start->Prepare_Ylide React_Aldehyde 2. React Ylide with This compound Prepare_Ylide->React_Aldehyde Form_Intermediate 3. Formation of Betaine/ Oxaphosphetane Intermediate React_Aldehyde->Form_Intermediate Elimination 4. Elimination of Triphenylphosphine Oxide Form_Intermediate->Elimination Product End: Alkene Product Elimination->Product

References

2-(Trifluoromethoxy)benzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)benzaldehyde, a key building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

This compound, a colorless to pale yellow liquid, is a versatile aromatic aldehyde. The presence of the trifluoromethoxy group at the ortho position significantly influences its reactivity and the properties of its derivatives, making it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 94651-33-9[1][2]
Molecular Formula C₈H₅F₃O₂[2]
Molecular Weight 190.12 g/mol [1][3][4]
Density 1.332 g/mL at 25 °C[3][4]
Boiling Point 77 °C at 20 mmHg[3][4]
Refractive Index n20/D 1.454[3][4]
Flash Point 67.2 °C (closed cup)[1][3]

Synthesis and Reactivity

While specific, detailed experimental protocols for the commercial synthesis of this compound are proprietary, its synthesis generally involves the introduction of the trifluoromethoxy group onto a benzaldehyde precursor. The aldehyde functionality of this compound allows it to participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, making it a valuable starting material for a diverse range of more complex molecules.

Applications in Drug Discovery and Development

The unique electronic properties conferred by the trifluoromethoxy group, such as high electronegativity and lipophilicity, make this compound an attractive building block in medicinal chemistry. The incorporation of this moiety into drug candidates can enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets.

A notable application of this compound is in the synthesis of complex heterocyclic structures and other biologically active molecules. For instance, it is a key intermediate in the preparation of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate.[1][2] This highlights its utility in constructing molecules with potential therapeutic applications.

The general class of benzaldehyde derivatives is instrumental in the synthesis of various pharmacologically active compounds, including those with potential applications in treating neurological and cardiovascular conditions.

Experimental Protocol: A Representative Reaction

While a specific protocol for the synthesis of this compound is not publicly available, a representative reaction demonstrating its utility is the synthesis of the aforementioned carbamate derivative. The following is a generalized procedure based on common organic synthesis techniques.

Synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate

This synthesis would typically proceed via a multi-step pathway, likely involving the reaction of this compound with an appropriate nucleophile, followed by subsequent functional group manipulations to introduce the carbamate moiety. A plausible, though not explicitly documented, approach would involve a Grignard reaction or a similar nucleophilic addition to the aldehyde, followed by protection and coupling steps.

Logical Workflow for the Synthesis of a Carbamate Derivative

G A This compound C Nucleophilic Addition A->C B Organometallic Reagent (e.g., Grignard or Organolithium) B->C D Intermediate Alcohol C->D F Final Product: tert-butyl N-[4-chloro-2-[α-hydroxy-α-2- (trifluoromethoxy)phenyl]]carbamate D->F E Carbamoylation Reagent E->F

Caption: Generalized workflow for synthesizing a carbamate derivative.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and chemical industries. Its unique structural and electronic properties make it a valuable tool for the synthesis of novel, biologically active compounds. Further exploration of its reactivity and applications is likely to lead to the discovery of new therapeutic agents and advanced materials.

References

Spectroscopic Profile of 2-(Trifluoromethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trifluoromethoxy)benzaldehyde (CAS No. 94651-33-9). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Compound Information

ParameterValue
Chemical Name This compound
CAS Number 94651-33-9
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Structure O=Cc1ccccc1OC(F)(F)F

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. This data is computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityAssignment
~10.3sAldehyde H
~7.9dAromatic H
~7.6tAromatic H
~7.4dAromatic H
~7.3tAromatic H
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~189C=O (Aldehyde)
~152Aromatic C-O
~135Aromatic C-H
~130Aromatic C-H
~128Aromatic C-CHO
~122Aromatic C-H
~121 (q)-OCF₃
~120Aromatic C-H
Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3080WeakAromatic C-H Stretch
~2850, ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~1710StrongC=O Stretch (Aldehyde)
~1600, ~1480MediumAromatic C=C Stretch
~1250StrongC-O Stretch (Ar-O)
~1210Very StrongC-F Stretch (-OCF₃)
~750StrongAromatic C-H Bend (ortho-disubstituted)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)
m/zRelative AbundanceAssignment
190High[M]⁺ (Molecular Ion)
189Moderate[M-H]⁺
161Moderate[M-CHO]⁺
133Low[M-CHO-CO]⁺
113Low[C₆H₄F]⁺
85High[OCF₃]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic aldehydes and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz

    • Pulse Sequence: Proton-decoupled single-pulse

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the peaks in the ¹H spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Measurement:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Measurement:

    • Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks in the resulting spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Parameters (Electron Ionization - EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: Normal.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ + TMS IR ATR-FTIR Spectroscopy Sample->IR Neat liquid on ATR crystal MS GC-MS Analysis Sample->MS Dilute in volatile solvent NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects on the Benzaldehyde Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (OCF₃) group has emerged as a critical substituent in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability.[1] This guide provides a comprehensive technical overview of the electronic influence of the trifluoromethoxy group on the benzaldehyde ring, a common scaffold in drug discovery. By examining Hammett parameters, spectroscopic data, and reactivity, we aim to provide a foundational understanding for researchers leveraging this "super-halogen" in molecular design. The OCF₃ group is strongly electron-withdrawing, primarily through a powerful inductive effect, which significantly modulates the reactivity of the benzaldehyde moiety.[2]

Electronic Effects Quantified: Hammett and Taft Parameters

The electronic influence of a substituent can be quantitatively described by Hammett (σ) and Taft (Eₛ) parameters. The Hammett constants, σₘ and σₚ, delineate the electronic effect from the meta and para positions, respectively, encompassing both inductive and resonance contributions.

The trifluoromethoxy group is a moderately strong electron-withdrawing group, as indicated by its positive Hammett constants. Its inductive effect (σᵢ) is dominant over its weak resonance-donating potential (σᵣ).[2]

Table 1: Hammett and Taft Substituent Constants

SubstituentσₘσₚσᵢσᵣEₛ
OCF₃ 0.38 [3]0.35 [3]0.40 [2]-0.05 [2]-0.55
CF₃0.430.540.420.12-1.16
OCH₃0.12-0.270.25-0.52-0.55
Cl0.370.230.47-0.24-0.97
NO₂0.710.780.630.15-1.01

Spectroscopic Evidence of Electronic Effects

The electron-withdrawing nature of the trifluoromethoxy group is readily observable through various spectroscopic techniques, which directly probe the electronic environment of the benzaldehyde core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic effects of substituents on the benzaldehyde ring. The chemical shifts of the aldehyde proton (¹H NMR) and the carbonyl carbon (¹³C NMR) are particularly sensitive to the electron density at the carbonyl group.

An electron-withdrawing group like OCF₃ deshields the aldehyde proton and the carbonyl carbon, resulting in a downfield shift (higher ppm values). The magnitude of this shift correlates with the substituent's electron-withdrawing strength.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Substituted Benzaldehydes (in CDCl₃)

SubstituentPosition¹H NMR (δ, ppm) - Aldehyde¹³C NMR (δ, ppm) - Carbonyl
H-~9.99~192.3
OCF₃ ortho ~10.3 ~188.5
meta ~10.0 ~190.8
para ~9.98 [2]~190.5
CF₃ortho10.43189.9
meta10.10190.5
para10.05191.0
OCH₃ortho10.48189.9
meta9.93192.0
para9.87190.7
NO₂ortho10.43189.3
meta10.16189.9
para10.11190.3

Note: Some values are estimated based on established correlations between Hammett constants and chemical shifts.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum of benzaldehydes is also influenced by the electronic nature of the ring substituents. Electron-withdrawing groups increase the force constant of the carbonyl bond, leading to a higher stretching frequency (higher wavenumber, cm⁻¹).

Table 3: C=O Stretching Frequencies for Substituted Benzaldehydes

SubstituentPositionC=O Stretching Frequency (cm⁻¹)
H-~1703
OCF₃ ortho ~1712
meta ~1708
para ~1706
CF₃ortho~1715
meta~1710
para~1708
OCH₃ortho~1695
meta~1700
para~1698
NO₂ortho~1718
meta~1712
para~1710

Note: Values are estimated based on established correlations between Hammett constants and C=O stretching frequencies.

Reactivity of Trifluoromethoxy-Substituted Benzaldehydes

The strong inductive electron withdrawal by the trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, making trifluoromethoxy-substituted benzaldehydes more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This increased reactivity is a key feature exploited in organic synthesis and drug development.

Nucleophilic_Addition cluster_substituent Substituent Effect Nucleophile (Nu⁻) Nucleophile (Nu⁻) Benzaldehyde Ar-CHO Nucleophile (Nu⁻)->Benzaldehyde Nucleophilic Attack Tetrahedral Intermediate Ar-CH(O⁻)-Nu Benzaldehyde->Tetrahedral Intermediate Product Ar-CH(OH)-Nu Tetrahedral Intermediate->Product Protonation OCF₃ OCF₃ on Ar OCF₃->Benzaldehyde Increases electrophilicity of carbonyl carbon

Figure 1: Nucleophilic addition to benzaldehyde.

Experimental Protocols

Synthesis of Trifluoromethoxy-Substituted Benzaldehydes

A general method for the synthesis of trifluoromethoxy-substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohols.

Synthesis_Workflow Start Start: Trifluoromethoxy- substituted Benzyl Alcohol Oxidation Oxidation (e.g., PCC, Swern) Start->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Product: Trifluoromethoxy- benzaldehyde Characterization->Product

Figure 2: General synthesis workflow.

Detailed Protocol (Example: 4-Trifluoromethoxybenzaldehyde):

  • Dissolution: Dissolve 4-(trifluoromethoxy)benzyl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidant Preparation: In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 eq) with a small amount of silica gel in DCM.

  • Reaction: Add the PCC slurry to the alcohol solution in portions at room temperature. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-trifluoromethoxybenzaldehyde.

Determination of Hammett Constants via pKₐ Measurement

The Hammett constants for the trifluoromethoxy group can be determined by measuring the pKₐ values of the corresponding trifluoromethoxy-substituted benzoic acids and comparing them to the pKₐ of unsubstituted benzoic acid.[4]

Hammett_Determination cluster_0 Titration cluster_1 Data Analysis Benzoic_Acid Substituted Benzoic Acid Solution pH_Measurement pH Meter Benzoic_Acid->pH_Measurement Titrant Standardized NaOH Solution Titrant->Benzoic_Acid Titration_Curve Titration Curve (pH vs. Volume) pH_Measurement->Titration_Curve pKa_Determination Determine pKa (Half-equivalence point) Titration_Curve->pKa_Determination Hammett_Equation Hammett Equation: σ = (pKa(H) - pKa(X)) / ρ pKa_Determination->Hammett_Equation Sigma_Value Calculate σ Hammett_Equation->Sigma_Value

Figure 3: Hammett constant determination workflow.

Detailed Protocol:

  • Solution Preparation: Prepare 0.01 M solutions of unsubstituted benzoic acid, m-trifluoromethoxybenzoic acid, and p-trifluoromethoxybenzoic acid in a 1:1 ethanol/water mixture.

  • Titration: Titrate each solution with a standardized 0.01 M NaOH solution, monitoring the pH with a calibrated pH meter after each addition of titrant.

  • Data Collection: Record the pH values at regular volume intervals of NaOH added, with smaller intervals near the equivalence point.

  • pKa Determination: Plot the pH versus the volume of NaOH added to generate a titration curve. The pH at the half-equivalence point is equal to the pKₐ of the acid.

  • Hammett Constant Calculation: Use the Hammett equation, σ = (pKₐ(unsubstituted) - pKₐ(substituted)), to calculate the σₘ and σₚ values. For the ionization of benzoic acids in 50% ethanol/water, the reaction constant (ρ) is approximately 1.5.

Conclusion

The trifluoromethoxy group exerts a significant electron-withdrawing effect on the benzaldehyde ring, primarily through induction. This effect is clearly demonstrated by its positive Hammett constants and the downfield shifts observed in ¹H and ¹³C NMR spectra, as well as the increased C=O stretching frequency in IR spectroscopy. The enhanced electrophilicity of the carbonyl carbon in trifluoromethoxy-substituted benzaldehydes increases their reactivity towards nucleophiles, a property that is highly valuable in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This guide provides the fundamental data and experimental frameworks necessary for researchers to effectively utilize the unique properties of the trifluoromethoxy group in their molecular design endeavors.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of 2-(Trifluoromethoxy)benzaldehyde. This fluorinated aromatic aldehyde is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the unique electronic properties conferred by the trifluoromethoxy group. This document details its physical and chemical characteristics, explores its reactivity in key organic transformations, and discusses its stability under various conditions. Included are generalized experimental protocols for common reactions and visualizations of reaction pathways to facilitate its application in research and development.

Introduction

This compound is a specialty chemical that has garnered significant interest in the fields of pharmaceutical and agrochemical development. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position of the benzaldehyde scaffold imparts distinct electronic characteristics, influencing the reactivity of both the aromatic ring and the aldehyde functional group. The strong electron-withdrawing nature of the -OCF₃ group enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate for a variety of chemical transformations.[1] This guide aims to be a thorough resource for professionals utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
CAS Number 94651-33-9
Appearance Colorless to pale yellow liquid[2]
Boiling Point 77 °C at 20 mmHg
Density 1.332 g/mL at 25 °C
Refractive Index (n20/D) 1.454
Flash Point 67.2 °C (closed cup)
Solubility Soluble in most organic solvents

Reactivity Profile

The reactivity of this compound is dominated by its aldehyde functional group, with its reactivity modulated by the ortho-trifluoromethoxy substituent. The aldehyde group is highly susceptible to nucleophilic attack and can undergo a wide range of transformations.[1]

General Reactivity

The electron-withdrawing nature of the trifluoromethoxy group increases the partial positive charge on the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde. However, the steric bulk of the ortho-substituent may influence the approach of nucleophiles.

G This compound This compound Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Wittig Reaction Wittig Reaction Nucleophilic Addition->Wittig Reaction Grignard Reaction Grignard Reaction Nucleophilic Addition->Grignard Reaction

Core Reactivity of this compound

Key Reactions and Experimental Protocols

This section details common synthetic transformations involving this compound and provides generalized experimental protocols.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. With this compound, this reaction allows for the introduction of a variety of substituted vinyl groups.

Experimental Protocol (General):

  • A phosphonium salt is suspended in a suitable anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere.

  • A strong base (e.g., n-BuLi, NaH, KHMDS) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.

  • A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution.

  • The reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically achieved by column chromatography.

G cluster_0 Wittig Reaction Workflow Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Base Base Base->Ylide Formation Alkene Product Alkene Product Ylide Formation->Alkene Product This compound This compound This compound->Alkene Product

Generalized Wittig Reaction Workflow
Grignard Reaction

The addition of Grignard reagents to this compound provides a straightforward route to secondary alcohols.

Experimental Protocol (General):

  • A solution of the Grignard reagent in an ethereal solvent (e.g., THF, Et₂O) is prepared or obtained commercially.

  • A solution of this compound in the same anhydrous solvent is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) under an inert atmosphere.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride or dilute HCl.

  • The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.

  • The crude alcohol is purified by column chromatography or distillation.[3]

Reduction to Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (2-(Trifluoromethoxy)phenyl)methanol, using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and convenient choice for this transformation.[4]

Experimental Protocol (General):

  • This compound is dissolved in a protic solvent such as methanol or ethanol.[4]

  • Sodium borohydride is added portion-wise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of water or dilute acid.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed, dried, and concentrated to afford the alcohol, which can be further purified if necessary.[5][6]

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 2-(Trifluoromethoxy)benzoic acid, a valuable synthetic intermediate. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂).

Experimental Protocol (General using NaClO₂):

  • This compound is dissolved in a mixture of t-butanol and water.

  • A solution of sodium chlorite and a phosphate buffer (e.g., NaH₂PO₄) is added to the aldehyde solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched with a solution of sodium sulfite.

  • The mixture is acidified, and the carboxylic acid product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and concentrated. The product can be purified by recrystallization or column chromatography.[7][8]

Stability

Thermal Stability

While specific studies on the thermal decomposition of this compound are not extensively reported, aromatic aldehydes, in general, can undergo decarbonylation at high temperatures.[9] The presence of the trifluoromethoxy group is expected to influence the thermal stability, but detailed mechanistic studies are needed for a complete understanding.[10] For general laboratory use, it is stable under normal heating conditions for typical organic reactions.

Photochemical Stability

Aromatic aldehydes can undergo various photochemical reactions upon absorption of UV light. The specific photochemical behavior of this compound has not been extensively detailed in the literature. However, related fluorinated aromatic compounds are known to undergo photochemical degradation.[3] It is advisable to store the compound in a dark place to prevent potential photochemical reactions.

Storage and Handling

This compound is typically stored at room temperature in a tightly sealed container, protected from light and moisture. It is advisable to store it under an inert atmosphere to prevent slow oxidation of the aldehyde group. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Role in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a valuable substituent in drug design due to its ability to modulate several key properties of a molecule.[1] It can enhance metabolic stability, increase lipophilicity, and alter the pKa of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.

Derivatives of this compound have shown promise in the development of new therapeutic agents. For instance, semicarbazone-sulfonate hybrids derived from a similar scaffold have been identified as potent inhibitors of butyrylcholinesterase (BChE), an important target in the management of Alzheimer's disease.[1] The inhibition of BChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

G cluster_0 Butyrylcholinesterase Inhibition Pathway This compound Derivative This compound Derivative Butyrylcholinesterase (BChE) Butyrylcholinesterase (BChE) This compound Derivative->Butyrylcholinesterase (BChE) Inhibition Choline + Acetate Choline + Acetate Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholine (ACh)->Choline + Acetate Hydrolysis by BChE Increased ACh Levels Increased ACh Levels Enhanced Cholinergic Neurotransmission Enhanced Cholinergic Neurotransmission Increased ACh Levels->Enhanced Cholinergic Neurotransmission

Conceptual Pathway of BChE Inhibition

Conclusion

This compound is a reactive and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethoxy group, make it an attractive starting material for the synthesis of complex molecules with desirable biological activities. This guide provides a foundational understanding of its properties, reactivity, and stability, which should aid researchers in its effective utilization. Further investigation into its specific reaction mechanisms and biological applications is warranted to fully exploit the potential of this valuable compound.

References

The Trifluoromethoxy Group: A Historical Journey from Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (OCF₃) group into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, high lipophilicity, and metabolic stability have made it a sought-after functional group for fine-tuning the characteristics of bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for accessing trifluoromethoxylated aromatics, complete with detailed experimental protocols for key transformations and a comparative analysis of various synthetic strategies.

Discovery and Early Synthetic Endeavors

The story of trifluoromethoxylated aromatics begins in the mid-20th century, with the pioneering work of Soviet chemist L.M. Yagupolskii. In 1955, Yagupolskii and his team reported the first synthesis of an aryl trifluoromethyl ether. Their approach was a harsh, two-step process involving the chlorination of an anisole derivative followed by a halogen exchange (Halex) reaction.

This seminal work laid the foundation for the field, but the challenging reaction conditions, requiring high temperatures and corrosive reagents, limited its broad applicability. The initial method involved the radical chlorination of the methyl group of electron-deficient anisoles using chlorine gas and phosphorus pentachloride at around 200 °C to form an aryl trichloromethyl ether. Subsequent fluorination with reagents like antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF) yielded the desired aryl trifluoromethyl ether.

A significant modification to this initial route was later introduced by Yarovenko and Vasileva, who found that aryl trichloromethyl ethers could be more readily prepared from the chlorination of aryl chlorothionoformates.

In 1964, W.A. Sheppard at DuPont developed an alternative route starting from phenols. This two-step method involved the conversion of phenols to aryl fluoroformates using phosgene followed by fluorination with sulfur tetrafluoride (SF₄). While this method expanded the accessibility of trifluoromethoxylated aromatics from readily available phenols, the use of highly toxic reagents like phosgene and SF₄ remained a significant drawback.

Evolution of Synthetic Methodologies

The inherent limitations of these early methods spurred the development of milder and more versatile synthetic strategies. The late 20th and early 21st centuries witnessed a surge in innovation, leading to the development of a diverse toolbox for the synthesis of trifluoromethoxylated aromatics. These methods can be broadly categorized into electrophilic, nucleophilic, and radical approaches.

A significant breakthrough came with the development of oxidative desulfurization-fluorination of xanthates, a method that has become one of the most general and widely applicable for the synthesis of both aromatic and aliphatic trifluoromethyl ethers. This process involves the conversion of phenols to their corresponding xanthates, which are then treated with a fluorinating agent and an oxidant.

The quest for milder and more selective reagents led to the development of electrophilic trifluoromethylating and trifluoromethoxylating agents. Among the most notable are the hypervalent iodine reagents developed by Togni and the onium salts developed by Umemoto. These reagents have enabled the direct trifluoromethoxylation of phenols and other nucleophiles under significantly milder conditions than previously possible.

More recently, the fields of photoredox and electrochemical catalysis have provided novel and powerful avenues for the synthesis of trifluoromethoxylated aromatics. These methods often proceed under exceptionally mild conditions, tolerate a wide range of functional groups, and allow for direct C-H functionalization, thus avoiding the need for pre-functionalized starting materials.

Key Synthetic Protocols: A Historical Perspective

This section provides detailed experimental protocols for the landmark historical syntheses of trifluoromethoxylated aromatics.

Yagupolskii's Chlorination-Fluorination of Anisoles (1955)

This method represents the first synthesis of an aryl trifluoromethyl ether. The protocol is a two-step process involving the formation of a trichloromethyl ether followed by a halogen-exchange reaction.

Experimental Protocol:

Step 1: Synthesis of Aryl Trichloromethyl Ether

  • Reactants: Substituted Anisole (e.g., p-nitroanisole), Chlorine (Cl₂), Phosphorus pentachloride (PCl₅, catalytic).

  • Procedure: The substituted anisole is heated to approximately 200 °C. Chlorine gas is bubbled through the molten starting material in the presence of a catalytic amount of phosphorus pentachloride. The reaction is monitored until the complete conversion of the methoxy group to a trichloromethoxy group. The crude aryl trichloromethyl ether is then purified by distillation under reduced pressure.

Step 2: Fluorination of Aryl Trichloromethyl Ether

  • Reactants: Aryl Trichloromethyl Ether, Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅, catalytic).

  • Procedure: The purified aryl trichloromethyl ether is mixed with antimony trifluoride and a catalytic amount of antimony pentachloride. The mixture is heated to initiate the halogen exchange reaction. The progress of the reaction is monitored by the evolution of antimony chlorides. Upon completion, the desired aryl trifluoromethyl ether is isolated by distillation from the reaction mixture.

Quantitative Data:

Starting AnisoleAryl Trichloromethyl Ether YieldAryl Trifluoromethyl Ether Yield
p-NitroanisoleHighModerate to Good
p-ChloroanisoleHighModerate to Good
Sheppard's Deoxyfluorination of Aryl Fluoroformates (1964)

This method provided an alternative route from phenols, though it still relied on hazardous reagents.

Experimental Protocol:

Step 1: Synthesis of Aryl Fluoroformate (in situ)

  • Reactants: Phenol, Phosgene (COCl₂).

  • Procedure: A solution of the phenol in a suitable solvent is treated with phosgene at low temperature. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting aryl chloroformate is then converted to the fluoroformate in situ or in a subsequent step.

Step 2: Deoxyfluorination with Sulfur Tetrafluoride (SF₄)

  • Reactants: Aryl Fluoroformate, Sulfur Tetrafluoride (SF₄).

  • Procedure: The aryl fluoroformate is heated with sulfur tetrafluoride in a pressure vessel. The reaction temperature is typically in the range of 150-200 °C. The volatile byproducts (e.g., SOF₂) are vented, and the crude aryl trifluoromethyl ether is purified by distillation or chromatography.

Quantitative Data:

Phenol SubstrateAryl Trifluoromethyl Ether Yield
PhenolModerate
p-NitrophenolGood
p-ChlorophenolModerate

Note: Yields are dependent on the specific substrate and reaction conditions.

Modern Synthetic Strategies

The limitations of the early methods have been largely overcome by the development of modern synthetic strategies that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

Oxidative Desulfurization-Fluorination of Xanthates

This has become a workhorse method for the synthesis of trifluoromethoxylated aromatics.

Experimental Protocol:

  • Reactants: Phenol, Carbon disulfide (CS₂), Methyl iodide (MeI), Base (e.g., NaH), Fluorinating agent (e.g., Pyridinium poly(hydrogen fluoride)), Oxidant (e.g., 1,3-Dibromo-5,5-dimethylhydantoin (DBH)).

  • Procedure:

    • Xanthate Formation: The phenol is deprotonated with a base, and the resulting phenoxide is reacted with carbon disulfide followed by methyl iodide to form the S-methyl xanthate.

    • Oxidative Fluorination: The xanthate is then dissolved in a suitable solvent and treated with a fluorinating agent and an oxidant. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The crude product is then worked up and purified by chromatography.

Quantitative Data:

Phenol SubstrateXanthate YieldAryl Trifluoromethyl Ether Yield
4-Methoxyphenol>95%75%
4-Chlorophenol>95%82%
3-Cyanophenol>95%65%
Electrophilic Trifluoromethoxylation using Togni and Umemoto Reagents

These reagents have revolutionized the synthesis of trifluoromethoxylated compounds by providing a direct route from phenols and other nucleophiles.

Experimental Protocol (General for Togni's Reagent II):

  • Reactants: Phenol, Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one), Base (optional, e.g., Cs₂CO₃), Solvent (e.g., CH₂Cl₂ or MeCN).

  • Procedure: The phenol and Togni's Reagent II are dissolved in a suitable solvent. A base may be added to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures. The reaction progress is monitored by TLC or NMR. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography.

Quantitative Data (using Togni's Reagent II):

Phenol SubstrateYield of ArOCF₃
2,6-Dimethylphenol70-80%
4-tert-Butylphenol60-70%
Naphthol50-60%
Photoredox and Electrochemical Methods

These cutting-edge techniques offer mild and environmentally friendly alternatives for the synthesis of trifluoromethoxylated aromatics, often through direct C-H functionalization.

Experimental Protocol (General for Photoredox Catalysis):

  • Reactants: Aromatic Substrate, Trifluoromethoxylation Reagent (e.g., an N-trifluoromethoxy derivative), Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye), Light Source (e.g., blue LEDs).

  • Procedure: The aromatic substrate, trifluoromethoxylation reagent, and photocatalyst are dissolved in a degassed solvent. The reaction mixture is then irradiated with visible light for a specified period. The product is isolated and purified using standard techniques.

Quantitative Data (Photoredox C-H Trifluoromethoxylation):

Aromatic SubstrateYield of ArOCF₃
Benzene40-50%
Toluene50-60% (isomeric mixture)
Anisole60-70% (isomeric mixture)

Visualizing the Synthetic Landscape

To better understand the historical development and the different synthetic approaches, the following diagrams are provided.

Historical_Timeline Y1955 1955: Yagupolskii First Synthesis (Chlorination-Fluorination) S1964 1964: Sheppard Deoxyfluorination with SF4 Y1955->S1964 Alternative from Phenols H1990s 1990s: Hiyama Oxidative Desulfurization- Fluorination S1964->H1990s Milder Conditions TU2000s 2000s: Togni & Umemoto Electrophilic Reagents H1990s->TU2000s Direct Electrophilic Approach PE2010s 2010s-Present: Photoredox & Electrochemical Methods TU2000s->PE2010s Catalytic & C-H Functionalization

Caption: A timeline illustrating the key milestones in the synthesis of trifluoromethoxylated aromatics.

Yagupolskii_Workflow start Substituted Anisole (Ar-OCH3) step1 Step 1: Chlorination Reactants: Cl2, PCl5 (cat.) Conditions: ~200 °C start->step1 intermediate Aryl Trichloromethyl Ether (Ar-OCCl3) step1->intermediate step2 Step 2: Fluorination Reactants: SbF3, SbCl5 (cat.) or HF Conditions: Heat intermediate->step2 end Aryl Trifluoromethyl Ether (Ar-OCF3) step2->end

Caption: Workflow of Yagupolskii's pioneering 1955 synthesis of aryl trifluoromethyl ethers.

Synthetic_Approaches Modern Synthetic Approaches to Ar-OCF3 cluster_electrophilic Electrophilic cluster_nucleophilic Nucleophilic cluster_radical Radical Togni Togni's Reagents (Hypervalent Iodine) ArOCF3 Trifluoromethoxylated Aromatics Togni->ArOCF3 Umemoto Umemoto's Reagents (Onium Salts) Umemoto->ArOCF3 Xanthates Oxidative Desulfurization- Fluorination of Xanthates Xanthates->ArOCF3 Photoredox Photoredox Catalysis (C-H Functionalization) Photoredox->ArOCF3 Electrochem Electrochemical Synthesis Electrochem->ArOCF3 Phenol Phenols / Arenes Phenol->Togni Phenol->Umemoto Phenol->Xanthates Phenol->Photoredox Phenol->Electrochem

Caption: Overview of modern synthetic strategies for accessing trifluoromethoxylated aromatics.

Conclusion

The journey of trifluoromethoxylated aromatics, from their challenging inception to the elegant and efficient synthetic methods available today, is a testament to the continuous innovation in the field of fluorine chemistry. For researchers and drug development professionals, a deep understanding of this historical evolution and the diverse synthetic toolbox is crucial for the strategic incorporation of the trifluoromethoxy group to create next-generation pharmaceuticals and advanced materials. The ongoing development of catalytic and direct C-H functionalization methods promises an even more accessible and sustainable future for this important class of compounds.

An In-depth Technical Guide to the Safe Handling of 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Trifluoromethoxy)benzaldehyde (CAS No. 94651-33-9), a key reagent in various synthetic applications within the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its unique structural features, particularly the trifluoromethoxy group, make it a valuable building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 94651-33-9[2]
Molecular Formula C8H5F3O2[1]
Molecular Weight 190.12 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 77 °C at 20 mmHg[2]
Density 1.332 g/mL at 25 °C[2]
Flash Point 67.2 °C (153.0 °F) - closed cup[2]
Refractive Index n20/D 1.454[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[2]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: Sigma-Aldrich[2]

The signal word for this chemical is Warning .[2]

Safety and Handling Precautions

Proper handling of this compound is essential to minimize risk. This involves a combination of engineering controls, personal protective equipment (PPE), and safe work practices.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing vapors, mist, or gas.[3][4]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this chemical. The following diagram illustrates the necessary PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) researcher Researcher ppe_items Required PPE researcher->ppe_items Wears gloves Gloves (Disposable or Rubberized) ppe_items->gloves goggles Safety Goggles (Seal around eyes) ppe_items->goggles lab_coat Lab Coat ppe_items->lab_coat respirator Respirator (If ventilation is inadequate) ppe_items->respirator

Caption: Required Personal Protective Equipment for handling this compound.

  • Eye and Face Protection: Wear safety goggles that form a protective seal around the eyes.[6]

  • Skin Protection: Wear appropriate protective gloves (e.g., disposable nitrile or rubber gloves) and a lab coat to prevent skin contact.[6][7]

  • Respiratory Protection: If ventilation is insufficient, use a NIOSH/MSHA approved respirator.[5] A dust mask type N95 (US) may also be appropriate in certain situations.[2]

General Hygiene and Handling Practices
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][8]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1] The substance may be air-sensitive, so storage under an inert atmosphere is recommended.[1]

First Aid Measures

In the event of exposure, immediate action is crucial. The following flowchart outlines the appropriate first aid procedures.

First_Aid_Flowchart cluster_exposure First Aid for Exposure cluster_routes First Aid for Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation Route skin_contact Skin Contact exposure->skin_contact Route eye_contact Eye Contact exposure->eye_contact Route ingestion Ingestion exposure->ingestion Route move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash off immediately with soap and plenty of water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. eye_contact->rinse_eyes clean_mouth Clean mouth with water. Do NOT induce vomiting. ingestion->clean_mouth get_medical_attention Get Medical Attention move_fresh_air->get_medical_attention wash_skin->get_medical_attention rinse_eyes->get_medical_attention clean_mouth->get_medical_attention

Caption: First aid procedures for exposure to this compound.

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][9]

  • Eye Contact: If the substance gets into the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure personal safety: Wear appropriate PPE as described in section 3.2.

  • Ventilate the area.

  • Contain the spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the spill.[3][4]

  • Collect the waste: Place the absorbed material into a suitable, closed container for disposal.[3]

  • Clean the area: Wash the spill area thoroughly.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[4]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

  • Specific Hazards: The substance is a combustible liquid.[2] Containers may explode when heated.[3] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Storage and Stability

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Keep away from heat, sparks, and flame.[3] It is recommended to store under an inert atmosphere as the chemical can be air-sensitive.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]

  • Stability: The product is stable under normal storage conditions.[1]

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the intended reaction, the following general workflow should be followed when using this compound as a reagent.

Experimental_Workflow cluster_workflow General Experimental Workflow prep Preparation (Gather PPE, check fume hood) reagent_handling Reagent Handling (Transfer under inert atmosphere if necessary) prep->reagent_handling reaction_setup Reaction Setup (In appropriate glassware) reagent_handling->reaction_setup waste Waste Disposal (Segregate halogenated waste) reagent_handling->waste reaction_monitoring Reaction Monitoring (TLC, GC, etc.) reaction_setup->reaction_monitoring workup Work-up (Quenching, extraction) reaction_monitoring->workup purification Purification (Chromatography, distillation) workup->purification workup->waste purification->waste

Caption: A generalized workflow for experiments involving this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) provided by the supplier and all applicable institutional and governmental regulations. Always consult the SDS before use.

References

Solubility Profile of 2-(Trifluoromethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzaldehyde in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining its solubility based on its chemical structure and established experimental protocols.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be predicted in various common organic solvents. The presence of a polar aldehyde group and a moderately polar trifluoromethoxy group, attached to a nonpolar benzene ring, suggests that the compound will exhibit a range of solubilities.

A qualitative prediction of solubility is summarized in the table below. It is important to note that these are estimations and should be confirmed through experimental validation.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighly SolubleThe polar hydroxyl group of alcohols can form hydrogen bonds with the oxygen atoms of the aldehyde and trifluoromethoxy groups.
Ketones Acetone, Methyl Ethyl KetoneHighly SolubleThe polar carbonyl group of ketones can engage in dipole-dipole interactions with the polar groups of the solute.
Esters Ethyl AcetateSolubleThe ester group provides polarity that is compatible with the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolution.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents.
Halogenated Solvents Dichloromethane, ChloroformSolubleThe polarity of these solvents is sufficient to dissolve the compound.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe nonpolar nature of these solvents is less compatible with the polar functional groups of this compound.
Water InsolubleDespite the presence of polar groups, the large nonpolar benzene ring and the fluorine atoms reduce its ability to form significant hydrogen bonds with water.

Experimental Protocol for Solubility Determination

A general and robust method for determining the solubility of a compound like this compound involves the following steps. This protocol is adapted from standard laboratory procedures for solubility testing.[1][2][3][4]

Materials:

  • This compound

  • A selection of dry, high-purity organic solvents (e.g., methanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)

  • Small test tubes or vials with caps

  • Calibrated micropipettes or graduated cylinders

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

  • Preparation of Saturated Solution:

    • Add a known volume (e.g., 1 mL) of the selected organic solvent to a clean, dry test tube.

    • Incrementally add small, accurately weighed amounts of this compound to the solvent.

    • After each addition, cap the test tube and vortex or stir vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[2]

    • Continue adding the compound until a small amount of undissolved solid or an immiscible liquid layer persists, indicating that the solution is saturated.

    • To ensure equilibrium is reached, the saturated solution should be agitated in a temperature-controlled environment for an extended period (e.g., 24 hours).

  • Isolation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a micropipette.

  • Quantification of the Solute:

    • Weigh an empty, clean vial.

    • Transfer the known volume of the saturated solution to the pre-weighed vial.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried residue of this compound.

    • The mass of the dissolved compound can be determined by subtracting the initial weight of the empty vial.

  • Calculation of Solubility:

    • Solubility is typically expressed in units of g/L, mg/mL, or mol/L.

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved compound in g) / (Volume of solvent used in L)

Analytical Methods for Aldehyde Quantification:

For more precise measurements, especially at low concentrations, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[5][6][7] These methods often involve creating a calibration curve with known concentrations of the compound to accurately determine the concentration in the saturated solution. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance detection by HPLC-UV.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Saturation cluster_analysis Analysis cluster_calc Calculation A Select Solvent C Add Solute to Solvent A->C B Weigh Solute B->C D Agitate (Vortex/Stir) C->D E Equilibrate (24h) D->E F Observe for Saturation E->F G Isolate Supernatant F->G Saturated H Evaporate Solvent G->H I Weigh Residue H->I J Calculate Solubility I->J

References

A Technical Guide to Commercial Suppliers of High-Purity 2-(Trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethoxy)benzaldehyde is a critical building block in modern medicinal chemistry and drug development. The trifluoromethoxy group (-OCF₃) imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered binding affinities, making it a valuable moiety in the design of novel therapeutics. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. Given its role as a key starting material, the purity of this compound is paramount. Impurities can lead to unwanted side reactions, difficult purification of downstream intermediates, and compromised yield and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of commercial suppliers, purity considerations, and analytical methodologies for high-purity this compound to aid researchers and drug development professionals in sourcing and qualifying this important reagent.

Workflow for Supplier Qualification

The selection of a suitable commercial supplier for a critical raw material like this compound requires a systematic approach. The following diagram illustrates a typical workflow for qualifying a supplier, from initial screening to final selection.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Quality Assessment cluster_3 Phase 4: Supplier Selection A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, Oakwood) B Request Technical Data Sheets and Purity Specifications A->B C Compare Purity Grades and Physical Properties B->C Review Data D Request Certificate of Analysis (CoA) for a Representative Batch C->D E Analyze Impurity Profile (Known and Unknown Impurities) D->E F Order Sample for In-House Testing E->F If Specs are Met G Perform Analytical Verification (e.g., GC-MS, HPLC, NMR) F->G H Conduct Small-Scale Test Reaction G->H I Evaluate Batch-to-Batch Consistency H->I If Successful J Assess Supply Chain Reliability and Lead Times I->J K Final Supplier Approval J->K

A logical workflow for qualifying a commercial supplier.

Commercial Suppliers and Available Grades

Several chemical suppliers offer this compound in various purity grades. The choice of supplier and grade will depend on the specific requirements of the research or development phase, with early-stage research potentially tolerating lower purity, while late-stage development and manufacturing demand the highest purity and stringent quality control.

SupplierProduct Number (Example)Stated PurityAnalytical MethodPhysical FormCAS Number
Sigma-Aldrich 52916896%[1]-Liquid94651-33-9
Tokyo Chemical Industry (TCI) T3458>95.0%GCLiquid94651-33-9
Oakwood Chemical 04240595%-Liquid94651-33-9
LookChem Suppliers -Up to 99%[2]GC[2]Liquid94651-33-9
Chinese Manufacturers -≥99.0%-Liquid94651-33-9

Note: Purity and specifications are subject to change and may vary by batch. It is essential to obtain the most current data and a batch-specific Certificate of Analysis from the supplier.

Potential Impurities in this compound

The purity of this compound is influenced by the synthetic route and purification methods employed by the manufacturer. A thorough understanding of potential impurities is crucial for developing appropriate analytical methods for quality control and for mitigating risks in downstream applications.

1. Synthesis-Related Impurities: Common synthetic routes may introduce specific impurities. For instance, if the synthesis involves the oxidation of 2-(trifluoromethoxy)benzyl alcohol, incomplete oxidation can result in the presence of the starting alcohol as an impurity. Conversely, over-oxidation can lead to the formation of 2-(trifluoromethoxy)benzoic acid.

2. Starting Material Impurities: Impurities present in the starting materials for the synthesis can carry through to the final product. For example, positional isomers such as 3- or 4-(trifluoromethoxy)benzaldehyde could be present if the initial trifluoromethoxylation of a precursor was not perfectly regioselective.

3. Degradation Products: Aldehydes are susceptible to oxidation, especially upon exposure to air. This can lead to the formation of the corresponding carboxylic acid, in this case, 2-(trifluoromethoxy)benzoic acid, upon prolonged storage.

Illustrative Impurity Profile

The following table represents an example of a detailed impurity profile for a high-purity batch of this compound, as might be found on a Certificate of Analysis.

ParameterSpecificationResultMethod
Assay (Purity) ≥ 99.5% 99.8% GC-FID
Individual Impurities:
2-(Trifluoromethoxy)benzyl alcohol≤ 0.10%0.05%GC-FID
2-(Trifluoromethoxy)benzoic acid≤ 0.20%0.08%HPLC-UV
4-(Trifluoromethoxy)benzaldehyde≤ 0.05%Not DetectedGC-FID
Any other individual impurity≤ 0.05%0.02%GC-FID
Total Impurities ≤ 0.5% 0.15% GC-FID/HPLC-UV
Water Content ≤ 0.1%0.04%Karl Fischer
Residual Solvents Conforms to ICH Q3CConformsGC-HS

Experimental Protocols for Quality Assessment

To ensure the quality of incoming this compound, in-house analytical verification is recommended. Below are detailed exemplary protocols for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis.

1. Gas Chromatography (GC-FID) for Purity and Volatile Impurities

This method is suitable for determining the purity (assay) of this compound and for quantifying volatile impurities such as isomeric benzaldehydes and the corresponding benzyl alcohol.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the area percentage of each peak relative to the total peak area to determine the purity and impurity levels.

2. High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

This method is particularly useful for quantifying non-volatile impurities such as the corresponding benzoic acid, which may not elute efficiently or may degrade under GC conditions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-15 min: 40% B to 90% B.

    • 15-20 min: Hold at 90% B.

    • 20-22 min: 90% B to 40% B.

    • 22-27 min: Hold at 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in acetonitrile/water (50:50) at a concentration of approximately 0.5 mg/mL.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the importance of raw material quality in a typical drug development workflow and a simplified representation of a signaling pathway where a molecule derived from this compound might act.

G cluster_workflow Drug Development Workflow A High-Purity This compound B Synthesis of Intermediate A->B C API Synthesis B->C D Formulation C->D E Clinical Trials D->E

Impact of starting material quality on the drug development pipeline.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activates Drug Drug Molecule (Derived from Aldehyde) Drug->Receptor Binds Response Cellular Response Kinase->Response Phosphorylates

A simplified hypothetical signaling pathway interaction.

Sourcing high-purity this compound is a critical step for any research or drug development program that utilizes this versatile building block. A comprehensive evaluation of potential suppliers, including a thorough analysis of their product specifications and impurity profiles, is essential. By implementing a robust supplier qualification process and employing appropriate in-house analytical methods for quality control, researchers can ensure the reliability of their starting materials, leading to more consistent and successful outcomes in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes for Preparing 2-(Trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 2-(Trifluoromethoxy)benzaldehyde serves as a key building block for synthesizing a wide array of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are integral to the development of novel therapeutics. This document provides detailed protocols and comparative data for the primary synthetic routes to access this valuable chemical scaffold.

Core Synthetic Strategies

The preparation of this compound predominantly relies on the direct formylation of trifluoromethoxybenzene. The key challenge lies in achieving regioselectivity for the ortho position. The trifluoromethoxy group, despite being electron-withdrawing, can direct metallation to the adjacent ortho position, which is a cornerstone of the most effective synthetic methods.[2] The two principal strategies are ortho-lithiation followed by formylation and the Vilsmeier-Haack reaction.

G cluster_0 Synthetic Strategies Start Trifluoromethoxybenzene Route1 Ortho-Directed Metalation Start->Route1  1. Strong Base (n-BuLi, LDA)  2. DMF Quench Route2 Vilsmeier-Haack Formylation Start->Route2 DMF, POCl₃ Product This compound Route1->Product Route2->Product

Caption: Primary synthetic pathways to this compound.

Method 1: Ortho-Lithiation and Formylation

This is one of the most versatile and reliable strategies for synthesizing arenecarbaldehydes.[3] It involves the regioselective deprotonation of trifluoromethoxybenzene at the ortho position using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an appropriate formylating agent, typically N,N-dimethylformamide (DMF).[3][4] The trifluoromethoxy group is known to favor lithiation at the adjacent position.[2]

Reaction Pathway

G TMB Trifluoromethoxybenzene Li_Intermediate Ortho-lithiated Intermediate TMB->Li_Intermediate + n-BuLi (or LDA) -78°C, THF Adduct Tetrahedral Adduct Li_Intermediate->Adduct + DMF Product This compound Adduct->Product Aqueous Workup (H₃O⁺)

Caption: Ortho-lithiation and formylation workflow.

Detailed Experimental Protocol

Materials:

  • Trifluoromethoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add trifluoromethoxybenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield this compound.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds.[5][6] While the trifluoromethoxy group is electron-withdrawing, the oxygen lone pairs can still activate the ring sufficiently for this reaction to proceed. The formylating agent, known as the Vilsmeier reagent, is an electrophilic chloroiminium salt generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8]

Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier TMB Trifluoromethoxybenzene Vilsmeier->TMB Iminium_Adduct Iminium Intermediate TMB->Iminium_Adduct Electrophilic Aromatic Substitution Product This compound Iminium_Adduct->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction mechanism overview.

Detailed Experimental Protocol

Materials:

  • Trifluoromethoxybenzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium acetate solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 - 1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add trifluoromethoxybenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by adding a saturated solution of sodium acetate until the pH is ~6-7.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography or distillation.

Quantitative Data Summary

The choice of synthetic route often depends on substrate compatibility, desired scale, and available reagents. The following table summarizes typical yields for the formylation of trifluoromethoxybenzene and related derivatives.

Method Starting Material Key Reagents Conditions Yield (%) Reference
Ortho-Lithiation1-Bromo-2-(trifluoromethoxy)benzenen-BuLi, DMF-75 °C, EtherHigh (Implied)[2]
Ortho-Lithiation1-Trifluoromethoxy-4-(trifluoromethyl)benzenen-BuLi, CO₂ (Carboxylation)-75 °C, EtherGood (for acid)[2]
Grignard Reaction2-Bromo-trifluoromethoxybenzeneMg, N-methyl-N-phenylformamideTHF, H₂SO₄68.3%[9]
Vilsmeier-HaackElectron-rich arenes (general)DMF, POCl₃VariesGood to Excellent[5][8][10]

Note: Specific yield data for the direct formylation of trifluoromethoxybenzene can be variable and is often reported within broader synthetic schemes. The yields provided are representative of the general effectiveness of these methods.

Conclusion

The synthesis of this compound derivatives is most efficiently achieved through the ortho-formylation of trifluoromethoxybenzene. The ortho-lithiation pathway offers a highly regioselective and versatile method, compatible with a range of subsequent electrophilic quenching agents.[3] The Vilsmeier-Haack reaction provides an alternative, though it is generally more effective for arenes that are more electron-rich.[7] The selection of the optimal synthetic route will depend on the specific substitution pattern of the desired derivative and the overall synthetic strategy. These protocols provide a robust foundation for researchers in the synthesis of these important pharmaceutical building blocks.

References

Application Notes and Protocols for 2-(Trifluoromethoxy)benzaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. 2-(Trifluoromethoxy)benzaldehyde is a valuable building block for the synthesis of novel compounds due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity of target molecules. This document provides an overview of the potential applications of this compound in several key MCRs, including the Biginelli, Ugi, and Passerini reactions. While specific experimental data for this compound in these reactions is not extensively documented in the reviewed literature, this guide offers generalized protocols based on established methodologies for similar aromatic aldehydes.

I. Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The use of this compound in the Biginelli reaction is anticipated to yield novel DHPMs with potential for further pharmacological evaluation.

General Reaction Scheme:

Biginelli_Reaction R1 This compound plus1 + R1->plus1 R2 β-Ketoester plus1->R2 plus2 + R2->plus2 R3 Urea/Thiourea plus2->R3 arrow Acid Catalyst, Heat R3->arrow P 4-(2-(Trifluoromethoxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one/thione arrow->P Ugi_Reaction R1 This compound plus1 + R1->plus1 R2 Amine plus1->R2 plus2 + R2->plus2 R3 Carboxylic Acid plus2->R3 plus3 + R3->plus3 R4 Isocyanide plus3->R4 arrow Solvent, RT R4->arrow P α-Acylamino Amide arrow->P Passerini_Reaction R1 This compound plus1 + R1->plus1 R2 Carboxylic Acid plus1->R2 plus2 + R2->plus2 R3 Isocyanide plus2->R3 arrow Solvent, RT R3->arrow P α-Acyloxy Carboxamide arrow->P

References

Application Notes and Protocols: 2-(Trifluoromethoxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Trifluoromethoxy)benzaldehyde is a valuable fluorinated building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design due to its unique electronic properties and metabolic stability. As a lipophilic, strong electron-withdrawing group, it can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its membrane permeability, metabolic resistance, and binding affinity to biological targets.[1] This document outlines the applications of this compound in the synthesis of bioactive compounds and provides a detailed experimental protocol for a representative synthesis.

The aldehyde functional group is highly reactive and serves as a versatile handle for a wide array of organic transformations, making this compound a key intermediate in the synthesis of diverse molecular scaffolds for drug discovery.

Applications in Medicinal Chemistry

The incorporation of the 2-(trifluoromethoxy)phenyl moiety into molecular scaffolds is a strategic approach to modulate biological activity. This has been demonstrated in the development of enzyme inhibitors and other potential therapeutic agents.

Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease

A notable application of this compound is in the synthesis of inhibitors for Butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. By inhibiting BChE, the levels of the neurotransmitter acetylcholine can be increased, which is a key therapeutic strategy for managing the disease.

Recently, a series of semicarbazone-sulfonate hybrids were synthesized, where this compound was used to prepare an intermediate, which was then reacted with semicarbazide.[2] The resulting compound, 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 2-(trifluoromethoxy)benzene-1-sulfonate (Compound 12 in the study), emerged as the most potent BChE inhibitor in the series, outperforming the reference drug pyridostigmine bromide.[2] The potent activity was attributed to the strong electron-withdrawing nature of the trifluoromethoxy group, which likely contributes to a balanced combination of hydrophobic and polar interactions within the BChE active site.[2]

Synthesis of Heterocyclic Scaffolds

The aldehyde functionality allows this compound to be a precursor in various cyclization and condensation reactions to form complex heterocyclic structures, which are foundational in many pharmaceutical agents.[3] For instance, it can be used in the synthesis of:

  • Chalcones: Through Claisen-Schmidt condensation with appropriate acetophenones. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

  • Schiff Bases and Derivatives: Reaction with primary amines to form imines, which can be further modified or used as ligands for metal complexes with therapeutic potential.

  • Dihydropyridine Derivatives: As seen with the related compound 2-(trifluoromethyl)benzaldehyde, it can be used in Hantzsch-type reactions to synthesize dihydropyridine scaffolds, which are well-known calcium channel blockers.

Quantitative Data

The biological activity of compounds derived from this compound is summarized below.

Compound NameTargetBiological Activity (IC₅₀)Reference CompoundReference IC₅₀Source
4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 2-(trifluoromethoxy)benzene-1-sulfonate (Comp. 12)BChE61.88 µMPyridostigmine bromide130.04 µM[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a semicarbazone-sulfonate hybrid using this compound as a precursor, based on established synthetic routes.[2]

Protocol: Synthesis of a BChE Inhibitor via a Semicarbazone-Sulfonate Hybrid

This protocol is a two-step synthesis. First, an arylsulfonyloxybenzaldehyde intermediate is prepared, which then reacts with semicarbazide.

Step 1: Synthesis of 4-formylphenyl 2-(trifluoromethoxy)benzenesulfonate (Intermediate A)

  • Materials:

    • 2-(Trifluoromethoxy)benzenesulfonyl chloride

    • 4-Hydroxybenzaldehyde

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-Hydroxybenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add triethylamine (1.1 eq) to the stirred solution.

    • In a separate flask, dissolve 2-(Trifluoromethoxy)benzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure intermediate A .

Step 2: Synthesis of 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 2-(trifluoromethoxy)benzene-1-sulfonate (Final Compound)

  • Materials:

    • Intermediate A (from Step 1)

    • Semicarbazide hydrochloride

    • Sodium acetate

    • Ethanol

    • Water

    • Reflux condenser

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) in ethanol in a round-bottom flask.

    • In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

    • Add the semicarbazide solution to the ethanolic solution of Intermediate A .

    • Add a few drops of acetic acid to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product under vacuum to yield the final semicarbazone compound.

    • Characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Semicarbazone Formation A 2-(Trifluoromethoxy)benzenesulfonyl chloride + 4-Hydroxybenzaldehyde B Reaction in DCM with Triethylamine (TEA) 0°C to RT, 12-16h A->B C Work-up & Purification (Extraction, Column Chromatography) B->C D Intermediate A: 4-formylphenyl 2-(trifluoromethoxy)benzenesulfonate C->D F Reaction in Ethanol/Water Reflux, 4-6h D->F E Semicarbazide HCl + Sodium Acetate E->F G Precipitation & Filtration F->G H Final Product: BChE Inhibitor G->H

Caption: Synthetic workflow for a BChE inhibitor.

Mechanism of Action: BChE Inhibition

MoA cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibited Synapse ACh Acetylcholine (ACh) (Neurotransmitter) BChE Butyrylcholinesterase (BChE) (Enzyme) ACh->BChE Substrate Hydrolysis ACh Hydrolysis BChE->Hydrolysis Catalyzes Inhibitor Semicarbazone Derivative (BChE Inhibitor) BChE_Inhibited Inhibited BChE Inhibitor->BChE_Inhibited Binds to Block Hydrolysis Blocked BChE_Inhibited->Block ACh_Inc Increased ACh Levels in Synapse Block->ACh_Inc Leads to

References

Application Notes and Protocols: 2-(Trifluoromethoxy)benzaldehyde as a Versatile Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(trifluoromethoxy)benzaldehyde and its derivatives as key building blocks in the synthesis of a range of modern agrochemicals. The trifluoromethoxy group imparts unique physicochemical properties to molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity to target enzymes, which are critical for developing effective and safe crop protection agents.

This document details the synthesis, mechanism of action, and biological efficacy of three distinct classes of agrochemicals derived from precursors structurally related to this compound: a strobilurin fungicide (Trifloxystrobin), a sulfonylurea herbicide (Flucarbazone-sodium), and a quinoline insecticide (Flometoquin).

Fungicide Synthesis: Trifloxystrobin

Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class. It is highly effective against a wide range of fungal pathogens in various crops. The synthesis of trifloxystrobin involves the coupling of a substituted phenylacetate moiety with a trifluoromethyl-containing oxime ether. While direct synthesis from this compound is not the primary route, the structurally similar 2-(trifluoromethyl)benzaldehyde is a key precursor for a crucial intermediate.

Experimental Protocol: Synthesis of Trifloxystrobin Intermediate

This protocol outlines the synthesis of a key intermediate, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, which is subsequently reacted with an oxime derived from a trifluoromethyl-substituted acetophenone to yield trifloxystrobin.

Step 1: Synthesis of methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate

  • To a solution of methyl 2-(o-tolyl)acetate (1 equivalent) in a suitable solvent such as methanol, add sodium methoxide (1.1 equivalents).

  • Cool the mixture to 0-5 °C and add methyl nitrite gas or a solution of alkyl nitrite (e.g., isoamyl nitrite, 1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate.

Step 2: Bromination to (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

  • Dissolve methyl (E)-2-(methoxyimino)-2-(o-tolyl)acetate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).

  • Heat the mixture to reflux (around 77-82°C) and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC until completion (typically 2-4 hours).

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with a solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate.

Step 3: Synthesis of Trifloxystrobin

  • Prepare the sodium salt of 1-(3-(trifluoromethyl)phenyl)ethanone oxime by reacting it with a base like sodium hydride in an anhydrous solvent such as DMF.

  • To this solution, add (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain trifloxystrobin.

Quantitative Data: Trifloxystrobin Efficacy
Target PathogenCropEC50 (µg/mL)Reference
Sclerotinia sclerotiorumOilseed Rape0.01 - 0.80[1]
Various FungiPome FruitLC50/EC50: 13.6 - >200 ppm (for metabolites)[2]
Mechanism of Action: Strobilurin Fungicides

Trifloxystrobin inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4] This blockage disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

Strobilurin_MoA cluster_etc Electron Transport Chain Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP + Pi Trifloxystrobin Trifloxystrobin Trifloxystrobin->Inhibition Inhibition->Complex_III Inhibits Qo site Sulfonylurea_MoA cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Alpha_Ketobutyrate α-Ketobutyrate Alpha_Ketobutyrate->ALS Intermediates Intermediate Metabolites ALS->Intermediates BCAA Valine, Leucine, Isoleucine Intermediates->BCAA Plant_Growth Protein Synthesis & Cell Division BCAA->Plant_Growth Flucarbazone Flucarbazone-sodium Flucarbazone->Inhibition Inhibition->ALS Inhibits Flometoquin_MoA Flometoquin Flometoquin Insect_Nervous_System Insect Nervous System (Novel Target Site) Flometoquin->Insect_Nervous_System Acts on Knockdown Rapid Knockdown & Mortality Insect_Nervous_System->Knockdown Leads to

References

Application Notes and Protocols: The Role of 2-(Trifluoromethoxy)benzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzaldehyde is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a reactive aldehyde and an ortho-positioned trifluoromethoxy (-OCF3) group. The aldehyde moiety serves as a critical electrophilic component in a wide array of condensation, addition, and cyclization reactions, enabling the construction of complex molecular architectures.[1]

The trifluoromethoxy group profoundly influences the physicochemical properties of the resulting molecules. As a strong electron-withdrawing group, it can modify the reactivity of the aldehyde and the aromatic ring. More importantly, in the context of drug development, the -OCF3 group is used to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets.[2] These attributes make this compound a valuable building block for synthesizing novel heterocyclic compounds with potential therapeutic applications.

These application notes provide an overview of the key synthetic routes employing this compound for the generation of medicinally relevant heterocyclic scaffolds, including dihydropyrimidinones, 1,4-dihydropyridines, and quinolines. Detailed protocols and comparative data are presented to guide researchers in their synthetic endeavors.

Application Note 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] This reaction involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[3][5] DHPMs are a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[3][4] The use of this compound in this reaction allows for the incorporation of the trifluoromethoxy-phenyl moiety at the C4 position of the pyrimidine ring.

General Reaction Scheme

r1 This compound p1 4-(2-(Trifluoromethoxy)phenyl)- 5-(ethoxycarbonyl)-6-methyl- 3,4-dihydropyrimidin-2(1H)-one r1->p1 Acid Catalyst, Heat plus1 + plus1->p1 Acid Catalyst, Heat r2 Ethyl Acetoacetate r2->p1 Acid Catalyst, Heat plus2 + plus2->p1 Acid Catalyst, Heat r3 Urea r3->p1 Acid Catalyst, Heat cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification A Combine Aldehyde (1 eq), β-Keto Ester (2 eq), and Ammonium Acetate (1.2 eq) B Add Solvent (e.g., Ethanol) A->B C Heat mixture to reflux with stirring B->C D Monitor reaction via TLC C->D E Cool reaction mixture D->E Reaction Complete F Filter precipitated solid E->F G Wash with cold solvent F->G H Dry the product G->H start Reactants: 2-Aminoaryl Ketone + this compound step1 Base or Acid Catalyst start->step1 step2 Aldol-type Condensation step1->step2 step3 Cyclization via Intramolecular Condensation (Loss of H2O) step2->step3 product Substituted Quinoline step3->product

References

Application Note & Protocol: Scale-Up Synthesis of 2-(Trifluoromethoxy)benzaldehyde for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

ANP-22122025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the industrial scale-up synthesis of 2-(Trifluoromethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is a robust two-step process commencing with the free-radical side-chain chlorination of 2-(trifluoromethoxy)toluene, followed by the hydrolysis of the resulting dichloromethyl intermediate. This process is designed for high yield and purity, meeting the stringent requirements of industrial applications. This note also includes protocols for quality control and summarizes key process data.

Introduction

This compound is a crucial building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries. The trifluoromethoxy (-OCF₃) group is highly sought after in drug design as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties. For instance, this compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including specific kinase inhibitors and modulators of other biological targets.[1]

The increasing demand for trifluoromethoxy-substituted compounds necessitates a scalable, cost-effective, and reliable synthetic process. The protocol detailed herein is analogous to established industrial methods for similar halogenated aromatics, such as 2-(trifluoromethyl)benzaldehyde, and is optimized for large-scale production.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 94651-33-9
Molecular Formula C₈H₅F₃O₂
Molecular Weight 190.12 g/mol
Appearance Colorless to pale yellow liquid[4]
Density 1.332 g/mL at 25 °C
Boiling Point 77 °C at 20 mmHg
Refractive Index n20/D 1.454
Flash Point 67.2 °C (closed cup)
Solubility Insoluble in water, soluble in common organic solvents.
Purity (Typical) ≥96% (GC)

Industrial Synthesis Pathway

The recommended industrial synthesis of this compound is a two-step process starting from 2-(trifluoromethoxy)toluene.

Synthesis_Pathway Start 2-(Trifluoromethoxy)toluene Intermediate 2-(Trifluoromethoxy)benzylidene dichloride Start->Intermediate Step 1: Side-Chain Chlorination (Cl₂, UV light, 100-140°C) Product This compound Intermediate->Product Step 2: Hydrolysis (H₂O, Catalyst, 150-190°C, Pressure)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-(Trifluoromethoxy)benzylidene dichloride (Step 1)

This protocol details the free-radical side-chain chlorination of 2-(trifluoromethoxy)toluene.

Materials:

  • 2-(Trifluoromethoxy)toluene (1.0 eq)

  • Chlorine gas (Cl₂) (2.0-2.2 eq)

  • Nitrogen gas (N₂) for purging

Equipment:

  • Glass-lined steel reactor (e.g., 5000 L) equipped with a mechanical stirrer, reflux condenser, gas inlet tube, thermometer, and a high-intensity UV lamp.

  • Scrubber system for HCl and excess chlorine.

Procedure:

  • Reactor Preparation: Purge the reactor with nitrogen gas to ensure an inert and dry atmosphere.

  • Charging: Charge the reactor with 2-(trifluoromethoxy)toluene (e.g., 1760 kg, 10 kmol).

  • Heating: Heat the stirred reactant to 100-110 °C.

  • Initiation: Turn on the UV lamp to initiate the radical reaction.

  • Chlorination: Introduce chlorine gas subsurface at a controlled rate. The reaction is exothermic; maintain the temperature between 120-140 °C by adjusting the chlorine feed rate and using the reactor's cooling jacket.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC). Track the disappearance of the starting material and the formation of the mono-, di-, and trichlorinated products. The goal is to maximize the formation of the dichlorinated intermediate.

  • Completion: Once the desired conversion is achieved (typically after 8-12 hours), stop the chlorine feed and turn off the UV lamp.

  • Purging: Purge the reactor with nitrogen gas while cooling to remove residual HCl and unreacted chlorine, directing the off-gas to a scrubber.

  • Isolation: The crude 2-(trifluoromethoxy)benzylidene dichloride is typically used directly in the next step without further purification.

Protocol 2: Scale-Up Hydrolysis to this compound (Step 2)

This protocol describes the hydrolysis of the intermediate to the final product.

Materials:

  • Crude 2-(Trifluoromethoxy)benzylidene dichloride (from Step 1, ~1.0 eq)

  • Water (10-15 eq)

  • Catalyst: Sodium acetate or a C₁-C₄ fatty acid salt (e.g., 0.1-0.5 eq)

  • Sodium bicarbonate (for neutralization)

  • Toluene or other suitable organic solvent for extraction

Equipment:

  • High-pressure glass-lined steel reactor (autoclave) with stirrer, heating/cooling system, and pressure gauge.

  • Distillation setup for purification.

Procedure:

  • Charging: Charge the high-pressure reactor with the crude 2-(trifluoromethoxy)benzylidene dichloride, water, and the catalyst (e.g., sodium acetate).

  • Reaction: Seal the reactor and heat the stirred mixture to 150-190 °C. The pressure will rise to approximately 0.3-0.8 MPa.[5] Maintain these conditions for 6-10 hours.

  • Monitoring: Monitor the reaction completion by GC analysis of samples carefully drawn from the reactor.

  • Cooling & Depressurization: Once the reaction is complete, cool the reactor to below 50 °C and carefully vent any residual pressure.

  • Work-up:

    • Transfer the reaction mixture to a separation vessel.

    • Allow the layers to separate and remove the lower aqueous layer.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Purification:

    • Charge the crude organic layer to a distillation unit.

    • Perform vacuum distillation to isolate the pure this compound. The product typically distills at around 77 °C / 20 mmHg.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the industrial-scale synthesis.

ParameterStep 1: ChlorinationStep 2: Hydrolysis
Key Raw Materials 2-(Trifluoromethoxy)toluene, Cl₂Dichloride intermediate, Water
Catalyst None (UV initiation)Sodium Acetate / Fatty Acid Salt
Temperature 120 - 140 °C150 - 190 °C
Pressure Atmospheric0.3 - 0.8 MPa
Reaction Time 8 - 12 hours6 - 10 hours
Typical Yield >90% (crude intermediate)>85% (after purification)
Overall Yield \multicolumn{2}{c}{>75%}
Final Purity (GC) \multicolumn{2}{c}{≥96%}

Quality Control Protocol

Objective: To ensure the identity, purity, and quality of the final this compound product meet industrial specifications.

TestSpecificationMethod
Appearance Colorless to pale yellow liquidVisual Inspection
Identity Conforms to reference spectrum¹H NMR, ¹⁹F NMR, FT-IR
Purity (Assay) ≥ 96.0%Gas Chromatography (GC) with FID detector
Water Content ≤ 0.1%Karl Fischer Titration
Acidity Report value (e.g., mg KOH/g)Titration with standard base

GC Method Example:

  • Column: HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium

  • Injector Temp: 250 °C

  • Detector Temp: 280 °C

  • Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

  • Result Calculation: Area percent normalization.

Workflow and Logic Diagram

The overall industrial workflow from raw materials to the final packaged product is depicted below.

Workflow cluster_synthesis Synthesis Stage cluster_purification Downstream Processing cluster_qc Quality Assurance cluster_final Final Stage RM Raw Material Sourcing (2-(Trifluoromethoxy)toluene, Chlorine) S1 Step 1: Side-Chain Chlorination (UV Reactor) RM->S1 S2 Step 2: Hydrolysis (High-Pressure Reactor) S1->S2 WU Work-up & Neutralization S2->WU Dist Vacuum Distillation WU->Dist QC Final Product QC (GC, KF, NMR, etc.) Dist->QC Pkg Packaging & Storage QC->Pkg Release App Industrial Applications (Pharma, Agrochemicals) Pkg->App

Caption: Industrial workflow for this compound production.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorine Gas: Highly toxic and corrosive. All operations involving chlorine must be conducted in a closed system with appropriate scrubbing and emergency procedures in place.

  • High-Pressure Reactions: Hydrolysis is performed under pressure. Ensure the reactor is properly rated, maintained, and equipped with safety relief valves.

Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

References

Catalytic Functionalization of 2-(Trifluoromethoxy)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic functionalization of 2-(trifluoromethoxy)benzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The protocols outlined below are based on established catalytic methods for substituted benzaldehydes and serve as a guide for the development of novel synthetic routes.

I. Catalytic Asymmetric Addition to the Aldehyde Group

The aldehyde functionality of this compound is a prime site for catalytic functionalization, enabling the stereoselective synthesis of chiral alcohols. These products are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Application Note 1: Enantioselective Alkylation using Organocatalysis

Organocatalysis offers a powerful, metal-free approach for the asymmetric α-functionalization of aldehydes. Chiral secondary amine catalysts, such as diarylprolinol silyl ethers, can activate aldehydes towards nucleophilic attack, enabling high enantioselectivity. The following protocol is adapted from established methods for the asymmetric trifluoromethylation of aldehydes using photoredox organocatalysis.[1][2]

Reaction Scheme:

Experimental Protocol: Asymmetric Photoredox-Mediated Alkylation

Materials:

  • This compound

  • Alkyl iodide (e.g., trifluoromethyl iodide)

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)

  • Photoredox catalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆)

  • 2,6-Lutidine

  • Anhydrous, degassed solvent (e.g., DMF)

  • Sodium borohydride (NaBH₄) for in-situ reduction

  • Visible light source (e.g., 26W compact fluorescent lamp)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add the chiral imidazolidinone catalyst (0.02 mmol, 10 mol%) and the photoredox catalyst (0.002 mmol, 1 mol%).

  • Add anhydrous, degassed DMF (2.0 mL).

  • Add 2,6-lutidine (0.022 mmol, 1.1 equiv).

  • Cool the mixture to -20 °C.

  • Add the alkyl iodide (e.g., trifluoromethyl iodide, ~8 equiv).

  • Add this compound (0.2 mmol, 1.0 equiv).

  • Irradiate the reaction mixture with a visible light source at -20 °C for 8-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with methanol (1 mL).

  • For in-situ reduction to the alcohol, add NaBH₄ (2.0 mmol, 10 equiv) portion-wise at 0 °C and stir for 1 hour.

  • Quench the reduction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Hypothetical based on analogous reactions):

EntryAlkyl Iodide (R-I)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1CF₃I108598
2C₂F₅I108297
3n-C₃F₇I107896

Logical Workflow for Asymmetric Photoredox Alkylation:

G cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup and Purification A Combine Catalysts and Base B Add Solvent and Cool A->B C Add Alkyl Iodide and Aldehyde B->C D Visible Light Irradiation C->D G Enamine Formation C->G Organocatalyst E Photocatalyst Excitation D->E hv F SET to Alkyl Iodide -> R• E->F SET H Radical Addition to Enamine F->H G->H I Oxidation and Hydrolysis H->I J In-situ Reduction I->J K Aqueous Workup J->K L Purification K->L M Chiral Alcohol Product L->M

Workflow for Asymmetric Photoredox Alkylation.

II. Catalytic C-H Functionalization of the Aromatic Ring

Direct C-H functionalization is a highly atom-economical strategy for modifying the aromatic core of this compound. Transition metal catalysis, particularly with palladium, has been instrumental in developing methods for the ortho-selective functionalization of benzaldehydes, often employing transient directing groups.

Application Note 2: Palladium-Catalyzed ortho-Hydroxylation

The introduction of a hydroxyl group at the ortho-position of the benzaldehyde can be achieved using a palladium catalyst in conjunction with a transient directing group. This strategy avoids the need for pre-functionalization of the aromatic ring. The following protocol is adapted from a method developed for the ortho-hydroxylation of various benzaldehydes.[3]

Reaction Scheme:

Experimental Protocol: Pd-Catalyzed ortho-C-H Hydroxylation

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Transient Directing Group (e.g., 2-amino-4-(trifluoromethyl)benzoic acid)

  • Oxidant (e.g., 1-fluoro-2,4,6-trimethylpyridinium triflate)

  • Oxygen Nucleophile (e.g., p-toluenesulfonic acid monohydrate)

  • Solvent (e.g., acetic acid)

Procedure:

  • To a reaction vial, add this compound (0.2 mmol, 1.0 equiv), the transient directing group (0.1 mmol, 50 mol%), palladium(II) acetate (0.02 mmol, 10 mol%), the oxidant (0.3 mmol, 1.5 equiv), and the oxygen nucleophile (0.4 mmol, 2.0 equiv).

  • Add acetic acid (2.0 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Hypothetical based on analogous reactions):

EntryDirecting GroupOxidantYield (%)
12-amino-4-(trifluoromethyl)benzoic acid1-fluoro-2,4,6-trimethylpyridinium triflate65
2Anthranilic acidN-Fluorobenzenesulfonimide (NFSI)58
32-amino-4-chlorobenzoic acid1-fluoro-2,4,6-trimethylpyridinium triflate62

Signaling Pathway for Transient Directing Group-Mediated C-H Activation:

G cluster_cycle Catalytic Cycle A Aldehyde + Directing Group ⇌ Imine B Coordination to Pd(II) A->B C ortho-C-H Activation (Cyclometalation) B->C D Oxidation to Pd(IV) C->D Oxidant E Reductive Elimination (C-O bond formation) D->E H₂O Source F Hydrolysis of Imine E->F I Pd(II) Catalyst E->I Regeneration H ortho-Hydroxylated Product F->H G This compound G->A I->B Pd(II)

Mechanism of Pd-Catalyzed C-H Hydroxylation.

Disclaimer: The provided protocols are based on analogous reactions reported in the literature for other substituted benzaldehydes. Optimization of reaction conditions may be necessary for this compound to achieve the desired outcomes. The quantitative data presented is hypothetical and for illustrative purposes only. Researchers should exercise appropriate caution and conduct small-scale trials before scaling up any reaction.

References

Application Notes and Protocols: 2-(Trifluoromethoxy)benzaldehyde in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-(trifluoromethoxy)benzaldehyde as a versatile building block in the synthesis of novel materials. The protocols detailed below focus on the synthesis of Schiff base derivatives, a class of compounds with wide-ranging applications in materials science, including the development of sensors, catalysts, and biologically active molecules.

Introduction

This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethoxy group at the ortho position. This functional group imparts unique electronic properties, including high electronegativity and lipophilicity, which can be leveraged to tune the characteristics of target materials. The aldehyde moiety serves as a reactive handle for various chemical transformations, most notably condensation reactions to form Schiff bases.

The incorporation of the 2-(trifluoromethoxy)phenyl motif into novel materials can enhance properties such as thermal stability, solubility in organic solvents, and biological activity. These attributes make this compound a valuable precursor for the development of advanced materials.

Key Application: Synthesis of Novel Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[1] The resulting carbon-nitrogen double bond is a versatile functional group that can be integrated into a variety of molecular architectures. The synthesis of Schiff bases using this compound introduces the trifluoromethoxy group, which can significantly influence the final properties of the material. A series of novel Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with various aromatic aldehydes, highlighting the utility of the trifluoromethoxy-substituted aromatic core in generating new chemical entities.[2]

Potential Applications of this compound-derived Schiff Bases:

  • Luminescent Materials: The extended conjugation in Schiff bases can lead to interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) and fluorescent sensors.

  • Nonlinear Optical (NLO) Materials: The donor-π-acceptor architecture that can be created with Schiff bases is often associated with NLO properties.

  • Antimicrobial Agents: Schiff bases are known to exhibit a broad range of biological activities, including antibacterial and antifungal properties.[1]

  • Catalysts: Schiff base ligands can form stable complexes with various metals, which can be utilized as catalysts in a range of organic transformations.

Data Presentation

While specific quantitative data for materials derived solely from this compound is limited in publicly available literature, the following table presents representative data for analogous Schiff bases to illustrate typical experimental outcomes.

Schiff Base Derivative (Analogous)Yield (%)Melting Point (°C)Analytical Data HighlightsReference
4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline85-90130-132FT-IR (cm⁻¹): ~1620 (C=N stretch)¹H-NMR (δ, ppm): ~8.5 (CH=N proton)General knowledge
2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacid~80210-212FT-IR (cm⁻¹): ~1615 (C=N stretch), ~3400 (O-H stretch)¹H-NMR (δ, ppm): ~8.6 (CH=N proton), ~13.0 (O-H proton)[3]
(E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline (Liquid Crystal)~85118.5Mesomorphic Range: Smectic A phase observed with a stability of 135.5 °C. The introduction of longer alkoxy chains can influence the mesomorphic range.[4]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline or a substituted aniline) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

  • Add the amine solution to the stirred solution of this compound at room temperature.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Characterization:

The synthesized Schiff base should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • FT-IR Spectroscopy: To identify the characteristic imine (C=N) stretching vibration.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in Ethanol C Mix Reactant Solutions A->C B Dissolve Primary Amine in Ethanol B->C D Add Catalytic Acetic Acid C->D E Reflux Reaction Mixture (2-4 hours) D->E F Cool to Room Temperature E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Recrystallization H->I J Characterization (FT-IR, NMR, MS) I->J

Caption: General workflow for the synthesis of Schiff bases from this compound.

schiff_base_formation cluster_reactants Reactants cluster_product Product cluster_mechanism Reaction reactant1 This compound product Schiff Base (Imine) reactant1->product + reactant2 Primary Amine (R-NH2) reactant2->product mechanism Condensation (-H2O) mechanism->product Forms

Caption: Logical relationship of Schiff base formation via condensation reaction.

References

experimental procedure for the oxidation of 2-(Trifluoromethoxy)benzaldehyde to the corresponding benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental procedure for the selective oxidation of 2-(Trifluoromethoxy)benzaldehyde to its corresponding carboxylic acid, 2-(Trifluoromethoxy)benzoic acid. The protocol is based on the widely utilized Pinnick oxidation, a method known for its mild reaction conditions and high tolerance for various functional groups. This procedure is particularly well-suited for aldehydes bearing electron-withdrawing substituents. The described methodology is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. While numerous oxidizing agents can accomplish this conversion, many employ harsh conditions or toxic heavy metals. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) as the terminal oxidant under buffered conditions, offers a mild and selective alternative.[1][2][3] This method is particularly advantageous for complex molecules and substrates sensitive to stronger oxidants. The reaction proceeds via the formation of chlorous acid, which selectively oxidizes the aldehyde without affecting other sensitive moieties.[3] A scavenger, such as 2-methyl-2-butene, is typically employed to quench the hypochlorous acid byproduct, preventing unwanted side reactions.[1][4]

Experimental Protocol

This protocol details the Pinnick oxidation of this compound.

Materials:

  • This compound

  • tert-Butanol (t-BuOH)

  • Water (H₂O), deionized

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Sodium chlorite (NaClO₂) (80% technical grade)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolve the aldehyde in a 3:2 mixture of tert-butanol and water.

  • Cool the solution to 0 °C in an ice-water bath.

  • To the stirred solution, add 2-methyl-2-butene (7.0 equiv) and sodium dihydrogen phosphate monohydrate (2.0 equiv).[4]

  • In a separate beaker, prepare a solution of sodium chlorite (2.0 equiv) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 14 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-(Trifluoromethoxy)benzoic acid can be purified by recrystallization or flash column chromatography.

Data Presentation

The following table summarizes the typical quantities of reagents used in this protocol for a 10 mmol scale reaction.

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound190.1210.01.01.90 g
tert-Butanol74.12--30 mL
Water18.02--20 mL
2-Methyl-2-butene70.1370.07.07.3 mL
NaH₂PO₄·H₂O137.9920.02.02.76 g
NaClO₂ (80%)90.4420.02.02.26 g

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Oxidation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound 2-(Trifluoromethoxy)benzoic acid 2-(Trifluoromethoxy)benzoic acid This compound->2-(Trifluoromethoxy)benzoic acid Pinnick Oxidation reagents NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O

Caption: Chemical transformation of this compound.

Experimental_Workflow A 1. Dissolve Aldehyde in t-BuOH/H₂O B 2. Cool to 0 °C A->B C 3. Add 2-methyl-2-butene and NaH₂PO₄ B->C D 4. Add NaClO₂ solution dropwise C->D E 5. Stir at Room Temperature (14h) D->E F 6. Quench with Na₂SO₃ E->F G 7. Acidify with 1 M HCl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, and Concentrate H->I J 10. Purify Product I->J

Caption: Step-by-step experimental workflow for the oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-(trifluoromethoxy)benzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several key strategies, primarily involving the introduction of the formyl group onto a trifluoromethoxy-substituted benzene ring or the modification of a pre-existing functional group at the ortho position. The most common routes include:

  • Ortho-formylation of trifluoromethoxybenzene: This involves the direct introduction of a formyl group onto the trifluoromethoxybenzene ring at the position ortho to the trifluoromethoxy group.

  • Oxidation of 2-(trifluoromethoxy)benzyl alcohol: This is a straightforward oxidation of the corresponding primary alcohol to the aldehyde.

  • Hydrolysis of 2-(trifluoromethoxy)benzyl halides: This involves the conversion of a benzyl halide, such as 2-(trifluoromethoxy)benzyl bromide, to the aldehyde.

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low yields and regioselectivity issues in formylation reactions.

  • Over-oxidation of the aldehyde to the corresponding carboxylic acid during oxidation reactions.

  • Difficult purification of the final product from starting materials and byproducts due to similar physical properties.

  • Instability of intermediates in certain synthetic pathways.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield in Ortho-Formylation of Trifluoromethoxybenzene

Q: I am attempting the ortho-formylation of trifluoromethoxybenzene, but I am getting a very low yield of the desired product. What could be the problem?

A: Low yields in ortho-formylation reactions can stem from several factors. Here are some common causes and their solutions:

Potential Cause Troubleshooting Steps
Inactive Formylating Agent Ensure the formylating agent (e.g., paraformaldehyde, dichloromethyl methyl ether) is fresh and has been stored under appropriate conditions to prevent decomposition.
Suboptimal Reaction Conditions The choice of Lewis acid, solvent, temperature, and reaction time is crucial. Optimize these parameters. For instance, in a Rieche formylation, the strength and stoichiometry of the Lewis acid (e.g., TiCl₄, SnCl₄) can significantly impact the outcome.
Poor Regioselectivity The trifluoromethoxy group is ortho-para directing. Formation of the para-isomer can reduce the yield of the desired ortho-product. The choice of formylation method can influence regioselectivity. Directed ortho-metalation (DoM) strategies can offer higher regioselectivity.
Substrate Purity Impurities in the starting trifluoromethoxybenzene can interfere with the reaction. Ensure the starting material is of high purity.

Experimental Protocol: Ortho-Formylation using Paraformaldehyde and MgCl₂/Et₃N

This method provides a convenient route for the ortho-formylation of phenolic compounds and can be adapted for trifluoromethoxybenzene.[1]

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5 eq.) and paraformaldehyde (2.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile, followed by the dropwise addition of triethylamine (5.0 eq.).

  • Substrate Addition: Add trifluoromethoxybenzene (1.0 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and quench with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Over-oxidation to Carboxylic Acid during Oxidation of 2-(Trifluoromethoxy)benzyl Alcohol

Q: I am trying to synthesize this compound by oxidizing the corresponding alcohol, but I am observing a significant amount of the carboxylic acid byproduct. How can I prevent this?

A: Over-oxidation is a common issue when converting primary alcohols to aldehydes. The choice of oxidizing agent and careful control of reaction conditions are key to achieving high selectivity for the aldehyde.

Potential Cause Troubleshooting Steps
Harsh Oxidizing Agent Strong oxidizing agents like potassium permanganate or chromic acid will readily oxidize the aldehyde to a carboxylic acid. Use milder and more selective reagents.
Prolonged Reaction Time Even with mild oxidants, extended reaction times can lead to over-oxidation. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Elevated Temperature Higher temperatures can promote over-oxidation. Perform the reaction at the lowest effective temperature.

Recommended Mild Oxidizing Agents:

  • Pyridinium Chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[2]

  • Dess-Martin Periodinane (DMP): A mild and efficient oxidant that works well for a wide range of alcohols.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. This method is performed at low temperatures, minimizing over-oxidation.[3]

  • Catalytic Oxidation with H₂O₂: Environmentally friendly methods using catalysts like sodium molybdate with hydrogen peroxide can be highly selective.[2][4]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Reaction Setup: In a round-bottom flask, suspend PCC (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Substrate Addition: Add a solution of 2-(trifluoromethoxy)benzyl alcohol (1.0 eq.) in DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Issue 3: Difficult Purification of the Final Product

Q: I am having trouble purifying this compound from my crude reaction mixture. The impurities seem to have similar properties to my product.

A: Purification can be challenging due to the potential for side products with similar polarities and boiling points.

Potential Cause Troubleshooting Steps
Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography. A shallow gradient elution or the use of a different solvent system (e.g., toluene/ethyl acetate) might improve separation.
Formation of Closely Related Byproducts Identify the major byproducts (e.g., the para-isomer in formylation, the corresponding alcohol from incomplete oxidation, or the carboxylic acid from over-oxidation). Adjusting reaction conditions to minimize their formation is the best approach.
Product is an Oil If the product is an oil and difficult to crystallize, high-vacuum distillation (Kugelrohr) can be an effective purification method if the boiling points of the components are sufficiently different.

General Purification Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent: A common starting point is a mixture of hexane and ethyl acetate. The ratio should be optimized based on TLC analysis of the crude mixture. A typical starting point could be 95:5 hexane:ethyl acetate, gradually increasing the polarity.

  • Procedure: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Experimental Workflows and Logical Relationships

Below are diagrams illustrating key experimental workflows and troubleshooting logic.

Synthesis_Workflow cluster_formylation Ortho-Formylation cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis start_formyl Trifluoromethoxybenzene process_formyl Formylation (e.g., Rieche, Vilsmeier-Haack) start_formyl->process_formyl product_formyl Crude this compound process_formyl->product_formyl purification Purification (Column Chromatography / Distillation) product_formyl->purification start_oxid 2-(Trifluoromethoxy)benzyl Alcohol process_oxid Mild Oxidation (e.g., PCC, Swern) start_oxid->process_oxid product_oxid Crude this compound process_oxid->product_oxid product_oxid->purification start_hydro 2-(Trifluoromethoxy)benzyl Bromide process_hydro Hydrolysis (e.g., Sommelet, Kornblum) start_hydro->process_hydro product_hydro Crude this compound process_hydro->product_hydro product_hydro->purification final_product Pure this compound purification->final_product

Synthetic pathways to this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield cause1 Inactive Reagents problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Poor Substrate Purity problem->cause3 cause4 Side Reactions problem->cause4 solution1 Use fresh, high-purity reagents cause1->solution1 solution2 Optimize temperature, time, and catalyst cause2->solution2 solution3 Purify starting materials cause3->solution3 solution4 Adjust stoichiometry or addition order cause4->solution4

Troubleshooting logic for low product yield.

Over_Oxidation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Over-oxidation to Carboxylic Acid cause1 Harsh Oxidizing Agent problem->cause1 cause2 Prolonged Reaction Time problem->cause2 cause3 High Reaction Temperature problem->cause3 solution1 Use mild oxidants (PCC, DMP, Swern) cause1->solution1 solution2 Monitor reaction closely (TLC/GC) cause2->solution2 solution3 Perform reaction at lower temperatures cause3->solution3

Troubleshooting guide for over-oxidation issues.

References

Technical Support Center: Purification of 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 2-(Trifluoromethoxy)benzaldehyde using column chromatography.

Physicochemical Properties

Understanding the properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
CAS Number 94651-33-9[1][2]
Molecular Formula C8H5F3O2[2]
Molecular Weight 190.12 g/mol [3][2]
Appearance Colorless to pale yellow liquid[2][4]
Boiling Point 77 °C @ 20 mmHg 187.5 °C @ 760 mmHg[1][2]
Density 1.332 - 1.343 g/cm³ @ 25 °C[3][2]
Refractive Index n20/D 1.454[3][2]
Sensitivity Air sensitive[2]

Experimental Protocol: Column Chromatography

This protocol details a general procedure for purifying this compound.

Selection of Solvent System via Thin-Layer Chromatography (TLC)

The first step is to determine the optimal mobile phase (eluent) that provides good separation of the target compound from impurities.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems. A good starting point for aldehydes is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[5]

    • Test different ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • The ideal solvent system should place the spot for this compound at a Retardation factor (Rf) value of approximately 0.3.[5][6]

Column Preparation (Wet-Packing Method)
  • Procedure:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.[7] Add a thin layer of sand over the plug.[7]

    • In a separate beaker, create a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexanes).

    • Pour the slurry into the column. Gently tap the column to ensure the silica gel packs down evenly without air bubbles or channels.[6]

    • Once the silica has settled, add another thin layer of sand on top to prevent disruption of the silica bed during sample loading.[6]

    • Wash the packed column with 2-3 column volumes of the initial eluent. Never let the solvent level drop below the top of the silica gel.

Sample Loading
  • Procedure (Direct Loading):

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully pipette the dissolved sample onto the sand layer, ensuring not to disturb the silica bed.

    • Drain the sample into the silica, then carefully add a small amount of fresh eluent and drain again to ensure the entire sample is loaded onto the silica.

  • Procedure (Dry Loading):

    • Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection
  • Procedure:

    • Carefully fill the column with the eluent.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).[6]

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Monitor the separation by spotting collected fractions onto TLC plates, developing them, and visualizing under UV light.[6][8]

Product Isolation
  • Procedure:

    • Based on the TLC analysis, combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting liquid under high vacuum to remove any residual solvent.

    • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or by observing a single spot on a TLC plate.[6]

Troubleshooting and FAQs

Q1: What is the recommended stationary phase for purifying this compound? A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the purification of aldehydes.[5][6]

Q2: My compound streaks or "tails" on the TLC plate. What does this indicate? A2: Tailing can be caused by several factors:

  • Sample Overload: Too much sample has been spotted on the TLC plate. Try spotting a more dilute solution.

  • Compound Acidity/Basicity: The compound may be interacting too strongly with the acidic silica gel.

  • Decomposition: The compound may be unstable on the silica gel.

Q3: The aldehyde appears to be decomposing on the column. How can I prevent this? A3: Aldehydes can be sensitive to the acidic nature of standard silica gel.[5][6] This can lead to side reactions like acetal formation if using alcohol-based solvents.[5] To mitigate this:

  • Neutralize the Eluent: Add approximately 1% triethylamine to your solvent system to neutralize the silica surface.[5][6]

  • Use a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[5]

Q4: The separation between my product and an impurity is poor. What should I do? A4: Poor separation usually requires adjusting the polarity of the mobile phase.

  • If Rf is too high (compounds move too fast): Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., use 95:5 hexanes:ethyl acetate instead of 90:10).

  • If Rf is too low (compounds move too slow): Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., use 85:15 hexanes:ethyl acetate instead of 90:10).

Q5: How can I confirm the purity and identity of the final product? A5: Purity should be assessed using a combination of methods:

  • TLC: A pure compound should show a single spot.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and help identify any remaining impurities.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Sample (Dry or Wet Method) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Monitor 5. Monitor Fractions by TLC Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Purified Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Logic

G Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Decomp Decomposition on Column? Start->Decomp AdjustSolvent Adjust Solvent Polarity (TLC Guided) PoorSep->AdjustSolvent Yes ChangePhase Use Neutralized Silica (add 1% Et3N) or Alumina Decomp->ChangePhase Yes

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Byproduct Identification in the Formylation of Trifluoromethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying byproducts during the formylation of trifluoromethoxybenzene. The information is tailored to address specific experimental challenges, offering detailed methodologies and data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary byproducts in the formylation of trifluoromethoxybenzene?

A1: The primary byproduct expected is the ortho-isomer, 2-formyl-1-(trifluoromethoxy)benzene . The trifluoromethoxy (-OCF₃) group is an ortho-, para-directing activator for electrophilic aromatic substitution. While the para-product (4-formyl-1-(trifluoromethoxy)benzene) is the major desired product due to reduced steric hindrance, the formation of the ortho-isomer is a common competing reaction.

Q2: Can di-formylation occur as a side reaction?

A2: Yes, di-formylation is a potential side reaction, leading to the formation of 2,4-diformyl-1-(trifluoromethoxy)benzene . This is more likely to occur if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or if an excess of the formylating agent is used. The initial formylation product is still activated towards further electrophilic substitution.

Q3: Is the trifluoromethoxy group stable under typical formylation conditions (Vilsmeier-Haack or Rieche)?

A3: The trifluoromethoxy group is generally very stable and not expected to undergo hydrolysis or other transformations under standard Vilsmeier-Haack (using POCl₃/DMF) or Rieche (using dichloromethyl methyl ether and a Lewis acid) formylation conditions. Literature suggests the C-O bond in the -OCF₃ group is strong and resistant to cleavage.

Q4: My reaction yield of the desired para-isomer is low. What are the likely causes?

A4: Low yield of the para-isomer can be attributed to several factors:

  • Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents can significantly influence the product distribution.

  • Formation of a high percentage of the ortho-isomer: The inherent electronic effects of the trifluoromethoxy group will always lead to some ortho-product formation.

  • Di-formylation: As mentioned, harsh conditions can lead to the formation of di-formylated byproducts, consuming the desired mono-formylated product.

  • Incomplete reaction: Insufficient reaction time or temperature may leave a significant amount of unreacted trifluoromethoxybenzene.

  • Degradation of starting material or product: Although less common for this substrate, highly aggressive conditions could potentially lead to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High percentage of ortho-isomer Reaction temperature is too high, favoring the less sterically hindered transition state less.Lower the reaction temperature. For Vilsmeier-Haack, consider temperatures between 0 °C and room temperature. For Rieche formylation, temperatures can be even lower, depending on the Lewis acid used.
Presence of di-formylated byproducts Excess formylating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the formylating agent. Monitor the reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times.
Significant amount of unreacted starting material Reaction conditions are too mild (low temperature or short reaction time).Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction progress to find the optimal balance between conversion and byproduct formation.
Unidentified peaks in GC-MS or NMR Could be impurities from starting materials, solvent adducts, or unexpected side products.Ensure the purity of trifluoromethoxybenzene and all reagents before the reaction. Analyze the unidentified peaks by high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC, HMBC) for structural elucidation.

Byproduct Characterization Data

The following table summarizes the expected products and byproducts with their key analytical data for identification.

Compound Structure Molecular Weight ( g/mol ) Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm) Key GC-MS m/z fragments
4-Formyl-1-(trifluoromethoxy)benzene (Main Product) 190.129.98 (s, 1H, -CHO), 7.95 (d, 2H), 7.35 (d, 2H)190.5, 155.0 (q), 132.0, 121.0 (q), 120.0190 (M+), 189, 161, 141
2-Formyl-1-(trifluoromethoxy)benzene (Ortho-isomer) 190.1210.40 (s, 1H, -CHO), 7.90 (dd, 1H), 7.70 (m, 1H), 7.40 (m, 2H)188.0, 150.0 (q), 135.0, 130.0, 125.0, 121.0 (q)190 (M+), 189, 161, 141
2,4-Diformyl-1-(trifluoromethoxy)benzene (Di-formylated) 218.1310.55 (s, 1H, -CHO), 10.05 (s, 1H, -CHO), 8.30 (d, 1H), 8.15 (dd, 1H), 7.60 (d, 1H)190.0, 188.0, 156.0 (q), 138.0, 135.0, 133.0, 122.0 (q), 121.0218 (M+), 217, 189, 161

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation
  • To a solution of trifluoromethoxybenzene (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and other byproducts.

General Procedure for Rieche Formylation
  • To a solution of trifluoromethoxybenzene (1.0 eq.) in an anhydrous chlorinated solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid (e.g., TiCl₄, SnCl₄, 1.1 eq.) dropwise.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add dichloromethyl methyl ether (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the mixture with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Analytical Method: GC-MS for Byproduct Identification
  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Identification: Compare the retention times and mass spectra of the peaks with the data provided in the "Byproduct Characterization Data" table and with any available reference standards.

Visualizing Reaction Pathways and Analysis Workflow

Formylation Reaction Pathways

formylation_pathways trifluoromethoxybenzene Trifluoromethoxybenzene vilsmeier Vilsmeier or Rieche Reagent trifluoromethoxybenzene->vilsmeier para_product 4-Formyl-1-(trifluoromethoxy)benzene (Main Product) vilsmeier->para_product Major Pathway ortho_byproduct 2-Formyl-1-(trifluoromethoxy)benzene (Ortho-isomer Byproduct) vilsmeier->ortho_byproduct Minor Pathway diformyl_byproduct 2,4-Diformyl-1-(trifluoromethoxy)benzene (Di-formylated Byproduct) para_product->diformyl_byproduct Further Formylation ortho_byproduct->diformyl_byproduct Further Formylation byproduct_identification_workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions gcms GC-MS Analysis fractions->gcms nmr NMR Analysis (¹H, ¹³C, ¹⁹F) fractions->nmr hrms HRMS for exact mass fractions->hrms identification Byproduct Structure Identification gcms->identification nmr->identification hrms->identification

improving the yield of reactions involving 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-(Trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The trifluoromethoxy group at the ortho position introduces unique electronic and steric effects that can influence reactivity, and this guide provides specific advice for navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: How does the 2-(trifluoromethoxy) group affect the reactivity of the benzaldehyde?

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This effect increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to benzaldehyde or benzaldehydes with electron-donating groups. This enhanced reactivity can be advantageous but may also lead to specific side reactions if not properly controlled.

Q2: I am observing a low yield in my Wittig reaction. What are the common causes?

Low yields in Wittig reactions with this compound can stem from several factors:

  • Steric Hindrance: The ortho-substitution of the bulky trifluoromethoxy group can sterically hinder the approach of the Wittig reagent.

  • Ylide Instability: The choice of base and solvent is crucial for generating the ylide. If the ylide is not formed efficiently or decomposes, the yield will be poor.

  • Side Reactions: The highly electrophilic nature of the aldehyde can sometimes lead to side reactions, such as Cannizzaro-type reactions, if the conditions are too harsh or the reaction is not sufficiently controlled.

  • Product Purification: The polarity of the product might be similar to that of the triphenylphosphine oxide byproduct, leading to difficulties in separation and lower isolated yields.

Q3: My aldol condensation is producing multiple products. How can I improve the selectivity?

In a crossed aldol condensation, where this compound is reacted with an enolizable ketone, the formation of multiple products is a common issue. To favor the desired product:

  • Choice of Base and Temperature: Use a less reactive base and lower temperatures to control the rate of enolate formation and subsequent addition.

  • Order of Addition: Slowly add the enolizable ketone to a mixture of the this compound and the base. This ensures that the highly reactive aldehyde is always in excess relative to the enolate, minimizing self-condensation of the ketone.

  • Use of a Pre-formed Enolate: For maximum control, consider pre-forming the enolate of the ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before adding the this compound.

Q4: In my reductive amination, I am seeing the formation of a significant amount of the corresponding alcohol. How can I prevent this?

The formation of 2-(trifluoromethoxy)benzyl alcohol is a common side reaction resulting from the reduction of the starting aldehyde. To minimize this:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine intermediate over the aldehyde. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.

  • Reaction Conditions: Ensure that the imine formation is favored before the reduction step. This can be achieved by allowing the aldehyde and amine to react for a period before introducing the reducing agent, or by using a dehydrating agent to remove the water formed during imine formation.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and subsequent reduction while minimizing aldehyde reduction.

Troubleshooting Guides

Wittig Reaction

Issue: Low or no product formation.

Possible Cause Troubleshooting Step
Incomplete ylide formation.Use a stronger base (e.g., n-butyllithium) in an anhydrous aprotic solvent like THF. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Steric hindrance from the ortho-substituent.Use a less sterically hindered phosphonium salt if possible. Consider a Horner-Wadsworth-Emmons (HWE) reaction, which often tolerates more sterically demanding substrates.
Ylide decomposition.Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately.
Low reactivity of a stabilized ylide.If using a stabilized ylide, the reaction may require heating. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Issue: Complex product mixture or significant side products.

Possible Cause Troubleshooting Step
Side reactions of the aldehyde.Add the aldehyde slowly to the pre-formed ylide solution to avoid high local concentrations of the aldehyde.
Epimerization of the product.If stereochemistry is a concern, consider the Schlosser modification for E-alkene synthesis or use conditions known to favor Z-alkene formation with non-stabilized ylides.
Difficulty in purification.Triphenylphosphine oxide can be challenging to remove. Chromatography on silica gel is standard. Alternatively, precipitation of the oxide from a nonpolar solvent or conversion to a water-soluble phosphonium salt can aid removal.
Aldol Condensation (Claisen-Schmidt)

Issue: Low yield of the desired chalcone.

Possible Cause Troubleshooting Step
Inefficient enolate formation.Ensure the base is sufficiently strong to deprotonate the ketone. For less acidic ketones, a stronger base like LDA may be necessary.
Reversibility of the aldol addition.Drive the reaction to completion by removing water as it is formed, or by using conditions that favor the dehydrated condensation product (e.g., heating).
Self-condensation of the ketone.Slowly add the ketone to a mixture of the aldehyde and base.

Issue: Formation of a complex mixture of products.

Possible Cause Troubleshooting Step
Multiple enolates forming.If the ketone has multiple acidic alpha-hydrogens, a mixture of regioisomers can result. Consider using a ketone with only one type of alpha-hydrogen.
Cannizzaro reaction of the aldehyde.Use milder reaction conditions (lower temperature, less concentrated base) to disfavor this disproportionation reaction.
Reductive Amination

Issue: Low conversion of the starting aldehyde.

Possible Cause Troubleshooting Step
Inefficient imine formation.Use a dehydrating agent such as molecular sieves to drive the equilibrium towards the imine. A slightly acidic catalyst (e.g., acetic acid) can also promote imine formation.
Inactive reducing agent.Ensure the reducing agent is fresh and has been stored properly.
Steric hindrance.The ortho-substituent may slow down the reaction. Increase the reaction time or temperature, and monitor by TLC.

Issue: Formation of dialkylated amine as a major byproduct.

Possible Cause Troubleshooting Step
Reaction of the primary amine product with the aldehyde.Use a large excess of the primary amine to statistically favor the formation of the desired secondary amine. Alternatively, if synthesizing a tertiary amine, use a slight excess of the aldehyde.
Reaction conditions favor further alkylation.Add the aldehyde slowly to the reaction mixture containing the amine and reducing agent.

Experimental Protocols

General Wittig Reaction Protocol

This protocol is a general guideline and may require optimization.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

General Aldol Condensation (Claisen-Schmidt) Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone (e.g., acetophenone, 1.0 eq.) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

General Reductive Amination Protocol
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary amine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The addition of 4Å molecular sieves can improve the yield.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables provide representative data for analogous reactions. Yields for reactions with this compound may vary and require optimization.

Table 1: Representative Wittig Reaction Yields with Substituted Benzaldehydes

AldehydeYlideBase/SolventTime (h)Yield (%)
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaH / THF12~85
4-ChlorobenzaldehydeMethyltriphenylphosphonium bromiden-BuLi / THF4~90
2-(Trifluoromethyl)benzaldehydeEthyl (triphenylphosphoranylidene)acetateToluene24~75

Table 2: Representative Aldol Condensation Yields

AldehydeKetoneBase/SolventTime (h)Yield (%)
BenzaldehydeAcetoneNaOH / EtOH0.5~90
4-NitrobenzaldehydeAcetophenoneKOH / EtOH2~88
2-ChlorobenzaldehydeCyclohexanoneNaOH / MeOH12~70

Table 3: Representative Reductive Amination Yields

AldehydeAmineReducing Agent / SolventTime (h)Yield (%)
BenzaldehydeAnilineNaBH(OAc)₃ / DCE4~95
4-MethoxybenzaldehydeBenzylamineNaBH₄ / MeOH6~85
2-NitrobenzaldehydeCyclohexylamineH₂/Pd-C / EtOH12~92

Visualizations

experimental_workflow cluster_wittig Wittig Reaction Workflow w_start Phosphonium Salt + Base w_ylide Ylide Formation w_start->w_ylide w_reaction Wittig Reaction w_ylide->w_reaction w_aldehyde This compound w_aldehyde->w_reaction w_workup Work-up & Purification w_reaction->w_workup w_product Alkene Product w_workup->w_product

Caption: A typical workflow for a Wittig reaction.

troubleshooting_logic cluster_conditions Condition Optimization start Low Reaction Yield? check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents optimize_cond Optimize Reaction Conditions start->optimize_cond check_purification Review Purification Method start->check_purification temp Temperature optimize_cond->temp time Reaction Time optimize_cond->time conc Concentration optimize_cond->conc cat Catalyst/Base optimize_cond->cat

Caption: A logical approach to troubleshooting low reaction yields.

Technical Support Center: Optimizing Nucleophilic Addition to 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nucleophilic addition to 2-(Trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: How does the 2-(trifluoromethoxy) group affect the reactivity of the benzaldehyde?

A: The trifluoromethoxy (-OCF3) group at the ortho position is strongly electron-withdrawing. This property increases the partial positive charge on the carbonyl carbon, making the aldehyde group more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[1][2] However, its position can also introduce steric hindrance, potentially influencing the approach of bulky nucleophiles.[3]

Q2: What are the primary challenges when conducting nucleophilic additions to this substrate?

A: Key challenges include managing the high reactivity, preventing side reactions, and ensuring anhydrous conditions for sensitive organometallic reagents. With highly basic nucleophiles like organolithiums, there is a risk of deprotonation at the aromatic ring (directed ortho-metalation) if reaction conditions are not carefully controlled.[4] Furthermore, like all aldehydes, this compound can undergo oxidation if not handled properly.

Q3: What are the recommended solvents for these types of reactions?

A: The choice of solvent is highly dependent on the nucleophile. For organometallic reactions (e.g., Grignard, Organolithium), anhydrous ethereal solvents such as Tetrahydrofuran (THF) or diethyl ether are essential to stabilize the reagents.[5][6][7][8] Other reactions may use different solvents; for instance, the Reformatsky reaction can be performed in toluene or benzene/ether mixtures, and Wittig reactions can even be conducted under solvent-free conditions in some cases.[9][10][11]

Troubleshooting Guides

This section addresses common issues encountered during specific nucleophilic addition reactions.

Grignard Reaction (using RMgX)
Problem / Symptom Possible Cause Recommended Solution
Reaction fails to initiate. (No color change, no exotherm)Inactive Magnesium: The surface of the magnesium turnings is likely coated with magnesium oxide, which prevents the reaction.[12]Activate the magnesium. Common methods include adding a small crystal of iodine (the color will fade upon initiation), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[6][12]
Wet Glassware/Solvent: Grignard reagents are strong bases and are rapidly destroyed by water or other protic sources.[6][8]Ensure all glassware is flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled anhydrous solvents.[5][6]
Low yield of the desired alcohol. Inaccurate Reagent Concentration: The actual concentration of the prepared Grignard reagent may be lower than assumed.Titrate the Grignard reagent before use to determine its exact molarity. A common method is titration against a known concentration of I2 or a non-hygroscopic acid like diphenylacetic acid.[6][13]
Side Reaction (Enolization): If using a bulky Grignard reagent, it may act as a base and deprotonate the α-carbon of a ketone (if used), leading to the recovery of starting material after workup.[6] While not an issue for this aldehyde, it is a common Grignard side reaction.Use cerium(III) chloride (Luche reduction conditions) to enhance the nucleophilicity of the Grignard reagent and suppress enolization.[13]
Side Reaction (Wurtz Coupling): The Grignard reagent can react with the starting alkyl/aryl halide, leading to a homocoupled byproduct. This is more common with primary or benzylic halides.[5]Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration and minimize this side reaction.[5]
Organolithium Addition (using RLi)
Problem / Symptom Possible Cause Recommended Solution
Low yield of the addition product. Degraded Reagent: Organolithium reagents can degrade upon storage. Their concentration can fluctuate over time due to solvent evaporation or reaction with trace impurities.[14]Titrate the organolithium solution prior to use.[14] Store reagents properly under an inert atmosphere and at the recommended temperature.
Reaction Temperature Too High: Allowing the reaction to warm prematurely can lead to side reactions.Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent to the aldehyde.[15]
Formation of unexpected byproducts. Ortho-Metalation (DoM): The trifluoromethoxy group can direct strong bases like n-BuLi or sec-BuLi to deprotonate the adjacent position on the aromatic ring, especially if the aldehyde is protected or the reaction is not sufficiently cooled.[4]Use a less basic organolithium reagent if possible. Maintain strict temperature control at -78 °C. Consider an in-situ protection method if ortho-metalation is a persistent issue.[4]
Wittig Reaction (using Ph₃P=CHR)
Problem / Symptom Possible Cause Recommended Solution
Low yield of alkene. Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt.Use a sufficiently strong base. For non-stabilized ylides, strong bases like n-BuLi or NaNH₂ are required.[16] For stabilized ylides, milder bases like NaH or NaOMe can be used.[17]
Ylide Decomposition: Ylides are sensitive to water and oxygen.[18]Perform the reaction under strictly anhydrous and inert conditions.
Poor Stereoselectivity (Undesired E/Z ratio). Ylide Type: The structure of the ylide determines the stereochemical outcome.Use a non-stabilized ylide (R=alkyl, H) to favor the (Z)-alkene under lithium-salt-free conditions. Use a stabilized ylide (R=EWG) to favor the (E)-alkene.[17][19] For E-alkene synthesis from non-stabilized ylides, consider the Schlosser modification.[19]
Reformatsky Reaction (using α-halo ester and Zn)
Problem / Symptom Possible Cause Recommended Solution
Reaction fails to initiate. Inactive Zinc: Commercial zinc dust is often coated with zinc oxide.Activate the zinc prior to use. Methods include washing with dilute HCl, rinsing with water, ethanol, and ether, and then drying under vacuum. Adding a crystal of iodine can also help initiate the reaction.[9][20]
Low yield of β-hydroxy ester. Insufficient Reaction Time/Temperature: The reaction may not have gone to completion.Ensure the reaction is stirred at a suitable temperature (e.g., 90 °C in toluene) for an adequate amount of time (e.g., 30 min), monitoring by TLC.[9]
Cyanohydrin Formation (using KCN/NaCN)
Problem / Symptom Possible Cause Recommended Solution
Low yield of cyanohydrin. Reversible Reaction: The equilibrium may not favor the product. This reaction is reversible, and the position of equilibrium depends on the substrate.[21]Use a cyanide salt (KCN, NaCN) rather than HCN gas. The reaction works best under slightly basic conditions to ensure a sufficient concentration of the cyanide nucleophile.[22]
Competing Benzoin Condensation: For aromatic aldehydes, the benzoin condensation can be a competing reaction.[21]Keep the reaction conditions controlled, particularly the concentration of the cyanide catalyst.
Safety Concerns. High Toxicity: Cyanide salts and especially hydrogen cyanide (HCN) gas are extremely toxic.[22]All manipulations must be performed in a well-ventilated fume hood. An appropriate quench solution (e.g., bleach) should be readily available to neutralize any cyanide waste.

Comparative Data Tables

Data presented are representative and may require optimization for this compound.

Table 1: Grignard & Organolithium Additions to Benzaldehydes

NucleophileElectrophileSolventTemp (°C)Time (h)Yield (%)Reference
MeMgBr2-Chloro-6-fluorobenzaldehydeTHF/Ether0 to RT1-2~85-95General Protocol[7]
PhLiSubstituted Weinreb AmideTHF-78 to RT0.5-170-90[15]
n-BuLiBenzaldehydeDiethyl Ether-78 to RT1>90General Protocol[23]

Table 2: Wittig, Reformatsky, and Cyanohydrin Reactions

Reaction TypeNucleophile/ReagentsSolventTemp (°C)TimeYield (%)Reference
Wittig(Carbethoxymethylene)triphenylphosphoraneNoneRT15 min>95[10]
ReformatskyEthyl bromoacetate, Zn, I₂Toluene9030 min86[9]
CyanohydrinKCN / H₂SO₄Water/EthanolRT-~80-90General Protocol[24]

Key Experimental Protocols

Protocol 1: Grignard Addition of Methylmagnesium Bromide
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask.

  • Initiation: Add a small amount of anhydrous THF via syringe to cover the magnesium. In the dropping funnel, prepare a solution of bromomethane (1.1 eq.) in anhydrous THF. Add a small portion of the bromomethane solution to the magnesium. Initiation is marked by the disappearance of the iodine color and a gentle reflux. Gentle warming with a heat gun may be necessary.[7]

  • Grignard Formation: Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution.

  • Work-up: After the addition is complete (monitor by TLC), allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][7]

  • Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Protocol 2: Wittig Olefination with a Stabilized Ylide
  • Ylide Formation: In a dry flask under nitrogen, add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous THF. Cool the suspension to 0 °C. Add a solution of the desired phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.1 eq.) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction: Cool the resulting ylide solution to 0 °C. Add a solution of this compound (1.0 eq.) in THF dropwise. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexanes/ether) or by column chromatography to yield the desired alkene.[10]

Visual Guides

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Glassware & Select Anhydrous Solvent P2 Prepare/Activate Nucleophile P1->P2 R1 Combine Reagents (Substrate + Nucleophile) Under Inert Atmosphere P2->R1 R2 Control Temperature (-78°C to RT) R1->R2 R3 Monitor Progress (TLC) R2->R3 W1 Quench Reaction R3->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Dry & Concentrate W2->W3 P3 Purify Product (Chromatography) W3->P3 A1 Analyze Product (NMR, MS) P3->A1

Caption: General experimental workflow for nucleophilic addition.

Troubleshooting Start Low or No Product Yield? CheckSM Starting Material Recovered? Start->CheckSM CheckSide Side Products Observed? Start->CheckSide Cause1 Inactive Reagent (e.g., Grignard, RLi) Sol1 Activate Reagent (I₂, DIBAL-H, etc.) Titrate Reagent Cause1->Sol1 Cause2 Incorrect Stoichiometry Sol2 Titrate Reagent & Adjust Equivalents Cause2->Sol2 Cause3 Side Reaction Occurred (e.g., Enolization, Wurtz) Sol3 Adjust Temperature Change Reagent Add Additive (e.g., CeCl₃) Cause3->Sol3 Cause4 Sub-optimal Conditions (Temp, Time, Solvent) Sol4 Optimize Temp, Time, & Solvent Choice Cause4->Sol4 CheckSM->Cause1 Yes CheckSM->Cause4 Yes CheckSM->CheckSide No CheckSide->Cause2 Yes CheckSide->Cause3 Yes

Caption: Troubleshooting logic for low-yield reactions.

Factors cluster_Substrate Substrate Factors cluster_Nucleophile Nucleophile Factors cluster_Conditions Condition Factors Outcome Reaction Outcome (Yield, Rate, Selectivity) Substrate 2-(CF₃O)Benzaldehyde Substrate->Outcome Electronics Electronic Effects (+Electrophilic Carbonyl) Substrate->Electronics Sterics_S Steric Hindrance (Ortho -OCF₃ Group) Substrate->Sterics_S Nucleophile Nucleophile (Nu⁻) Nucleophile->Outcome Basicity Basicity / Hardness Nucleophile->Basicity Sterics_N Steric Bulk Nucleophile->Sterics_N Conditions Reaction Conditions Conditions->Outcome Solvent Solvent (THF, Ether, etc.) Conditions->Solvent Temperature Temperature (-78°C to Reflux) Conditions->Temperature

Caption: Key factors influencing reaction outcomes.

References

removal of unreacted starting material from 2-(Trifluoromethoxy)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-(Trifluoromethoxy)benzaldehyde and need to remove unreacted starting material from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound from a reaction mixture?

A1: The most prevalent and effective methods for the removal of unreacted this compound include:

  • Aqueous Sodium Bisulfite Wash (Liquid-Liquid Extraction): This is a highly recommended technique that relies on the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble adduct, which can be easily separated into an aqueous phase.[1][2][3][4][5][6]

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase. While effective, it can sometimes lead to the decomposition of aldehydes on silica gel.[7]

  • Distillation: If there is a significant difference in boiling points between this compound (boiling point of approximately 77 °C at 20 mmHg) and the desired product, vacuum distillation can be a viable option.[7][8][9]

  • Chemical Scavengers: These are reagents that selectively react with the aldehyde, forming a derivative that can be more easily removed from the reaction mixture.[7]

Q2: When is a sodium bisulfite wash the most appropriate method for removing this compound?

A2: A sodium bisulfite wash is particularly effective for removing aldehydes from a mixture of organic compounds. This method is highly selective for aldehydes and some reactive ketones, allowing for a clean separation from other organic molecules.[1][4][5] It is an excellent choice when the desired product is not an aldehyde and is not water-soluble.

Q3: Can I recover the this compound after using a sodium bisulfite wash?

A3: Yes, the formation of the bisulfite adduct is a reversible reaction.[1][5] To recover the aldehyde, the aqueous layer containing the adduct can be treated with a base, such as sodium hydroxide, to a strongly basic pH (around 12).[2][5] This regenerates the free aldehyde, which can then be extracted back into an organic solvent.[2]

Q4: Are there any specific considerations when performing column chromatography to remove this compound?

A4: While column chromatography can be used, it's important to be aware that aldehydes can sometimes decompose on silica gel.[7] To mitigate this, it is advisable to run the column quickly and to use a less acidic stationary phase, such as neutral alumina, if decomposition is observed.

Q5: What are aldehyde scavengers and when should they be used?

A5: Aldehyde scavengers are compounds that react selectively with aldehydes to form a product that is easily removed, for instance by precipitation and filtration or by extraction.[10] Examples include amine-containing polymers which form imines.[10] Scavengers are particularly useful in final purification steps where very low levels of the aldehyde impurity are required, or when other methods like extraction or chromatography are not effective or convenient.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete removal of this compound with sodium bisulfite wash. Insufficient amount of sodium bisulfite solution.Use a freshly prepared saturated solution of sodium bisulfite and ensure an adequate volume is used to react with all the unreacted aldehyde.[2]
Poor mixing of the organic and aqueous phases.Shake the separatory funnel vigorously for at least 30 seconds to ensure efficient reaction and extraction.[4][5] The use of a water-miscible co-solvent like methanol or THF can improve the contact between the aldehyde and the bisulfite.[2][6]
The bisulfite adduct is not sufficiently soluble in the aqueous layer.For highly non-polar reaction mixtures, the bisulfite adduct may precipitate. In this case, the entire mixture can be filtered through celite to remove the solid adduct before separating the layers.[2]
Desired product is lost during the sodium bisulfite wash. The desired product has some solubility in the aqueous phase.Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
The desired product is also reacting with the sodium bisulfite.This is unlikely unless the product is also an aldehyde or a highly reactive ketone. If this is suspected, consider alternative purification methods like chromatography or distillation.
Decomposition of the product during column chromatography. The product is sensitive to the acidic nature of silica gel.Use a different stationary phase, such as neutral alumina.[11] Alternatively, the silica gel can be deactivated by pre-treating it with a small amount of a suitable base, like triethylamine, mixed in the eluent.
Emulsion formation during liquid-liquid extraction. High concentration of solutes or fine particulate matter.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.

Experimental Protocols

Protocol 1: Removal of this compound using Sodium Bisulfite Extraction

This protocol is optimized for the removal of aromatic aldehydes like this compound.[5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-miscible organic solvent such as methanol, tetrahydrofuran (THF), or acetonitrile.[2] For aliphatic aldehydes, dimethylformamide (DMF) is often a better choice.[2][5]

  • Reaction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds.[4][5]

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water to the separatory funnel and shake vigorously.[5]

  • Phase Separation: Allow the layers to separate completely. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain the purified desired compound.[1]

  • Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.[1]

Data Presentation
Purification Method Typical Purity of Recovered Compound (%) Typical Aldehyde Removal (%) Notes
Sodium Bisulfite Extraction >95%>99%Highly efficient for selective removal of aldehydes.[1]
Column Chromatography Variable, depends on product>98%Risk of aldehyde decomposition on silica gel.[7]
Vacuum Distillation High, if boiling points differ significantly>99%Product must be thermally stable.

Visualizations

experimental_workflow cluster_start Starting Mixture cluster_process Purification Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Reaction Mixture (Product + Unreacted Aldehyde) dissolve 1. Dissolve in a water-miscible solvent (e.g., Methanol) start->dissolve react 2. Add saturated NaHSO3 (aq) and shake vigorously dissolve->react extract 3. Add water-immiscible solvent and water react->extract separate 4. Separate Layers extract->separate wash 5. Wash with water and brine separate->wash Organic Layer adduct Water-soluble Aldehyde-Bisulfite Adduct separate->adduct Aqueous Layer dry 6. Dry over anhydrous MgSO4 wash->dry concentrate 7. Concentrate in vacuo dry->concentrate product Purified Product concentrate->product recover Optional: Recover Aldehyde (add base, extract) adduct->recover

Caption: Workflow for the removal of unreacted aldehyde using sodium bisulfite extraction.

chemical_reaction cluster_reactants Reactants cluster_product Product aldehyde This compound (in organic solvent) adduct Water-Soluble Bisulfite Adduct (in aqueous layer) aldehyde->adduct + NaHSO3 bisulfite Sodium Bisulfite (in aqueous solution) adduct->aldehyde  + NaOH or Acid (Reversible)

Caption: Reversible reaction of this compound with sodium bisulfite.

References

preventing decomposition of 2-(Trifluoromethoxy)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your material during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The most common sign of decomposition is the gradual oxidation of the aldehyde to 2-(Trifluoromethoxy)benzoic acid. Visually, this may manifest as a change in the appearance of the compound, from a clear, colorless to pale yellow liquid to a more viscous or even solid substance if significant conversion to the carboxylic acid has occurred. An acidic odor may also become apparent. For accurate detection, analytical methods such as HPLC, GC-MS, or NMR are recommended to quantify the presence of the benzoic acid impurity.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dark, and dry place.[1][2][3] It is classified as "air sensitive," meaning it readily reacts with oxygen.[1][2][4] Therefore, it is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[5][6] Some suppliers recommend a storage temperature of below 15°C.[2][4]

Q3: What are the main causes of decomposition?

A3: The primary cause of decomposition is autoxidation, a reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid.[2] This process can be accelerated by exposure to light, heat, and the presence of metallic impurities.[5] While other reactions like the Cannizzaro disproportionation (forming an alcohol and a carboxylic acid) are possible for aldehydes in the presence of a base, autoxidation is the main concern under typical storage conditions.[1][7][8]

Q4: Can I use stabilizers to prevent the decomposition of this compound?

A4: Yes, the addition of antioxidants can help to inhibit the autoxidation process. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and hydroquinone are commonly used for stabilizing aldehydes.[5][9][10] Thiourea has also been reported as an effective antioxidant for benzaldehyde.[11] The optimal choice and concentration of a stabilizer may depend on the specific application and should be determined experimentally.

Q5: How does the trifluoromethoxy group affect the stability of the molecule?

A5: The trifluoromethoxy group is strongly electron-withdrawing.[12][13][14] This property increases the electrophilicity of the carbonyl carbon, which can influence its reactivity in synthetic applications.[12][13] While this electronic effect can enhance stability against some metabolic pathways, the primary mode of decomposition during storage is autoxidation of the aldehyde group, which is a common reactivity pathway for most aromatic aldehydes.[14]

Troubleshooting Guides

Issue 1: Observed Changes in Physical Appearance of the Aldehyde
  • Symptoms: The liquid has become viscous, cloudy, or contains solid precipitates. The color may have deepened.

  • Possible Cause: Significant oxidation to 2-(Trifluoromethoxy)benzoic acid, which is a solid at room temperature.

  • Troubleshooting Steps:

    • Analytical Verification: Confirm the presence of 2-(Trifluoromethoxy)benzoic acid using an appropriate analytical technique such as HPLC or GC-MS (see Experimental Protocols section).

    • Purification: If the level of impurity is unacceptable for your application, the aldehyde can be purified. Common methods include distillation under reduced pressure or column chromatography.

    • Review Storage Protocol: Ensure that the compound is being stored under an inert atmosphere and protected from light and heat to prevent further degradation of the remaining material.

Issue 2: Inconsistent Reaction Yields or Unexpected Side Products
  • Symptoms: Reactions involving this compound are giving lower than expected yields, or unexpected side products are being formed.

  • Possible Cause: The presence of the 2-(Trifluoromethoxy)benzoic acid impurity may be interfering with the desired reaction pathway. The acidic nature of the impurity could be catalyzing side reactions or neutralizing basic reagents.

  • Troubleshooting Steps:

    • Quantify Purity: Use a quantitative analytical method (e.g., qNMR or calibrated HPLC/GC) to determine the exact purity of your starting material.

    • Purify Starting Material: If the impurity level is significant, purify the aldehyde before use.

    • Adjust Reaction Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your reagents to account for the reduced amount of active aldehyde. If the impurity is acidic, an additional amount of a non-nucleophilic base might be required to neutralize it.

    • Implement Use of Stabilizers: For future prevention, consider adding a small amount of an antioxidant like BHT (e.g., 0.01-0.1%) to freshly purified or newly purchased material that will be stored for an extended period.[5][6]

Data Presentation

Table 1: Recommended Storage Conditions and Potential Incompatibilities

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)[4][5][6]Prevents contact with oxygen, minimizing autoxidation.
Temperature Cool (e.g., <15°C) or Room Temperature[1][2][3][4]Reduces the rate of chemical degradation.
Light Store in the dark (amber vial)[1][2][3]Light can catalyze the formation of free radicals, initiating autoxidation.[6]
Container Tightly sealed, appropriate materialPrevents exposure to air and moisture.
Incompatible Materials Strong oxidizing agents, strong bases, heat, air, moisture[5][6][13]Can lead to vigorous reactions or accelerated decomposition.

Table 2: Common Stabilizers for Aromatic Aldehydes

StabilizerTypeTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) Phenolic Antioxidant[5][9]0.01 - 0.1%[5][6]Scavenges free radicals, terminating the autoxidation chain reaction.[9][15]
Hydroquinone Phenolic Antioxidant[10]VariesActs as a free radical scavenger in the presence of oxygen.[10]
Thiourea Organosulfur Compound[16]VariesCan act as a reducing agent and antioxidant.[16]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol is adapted from standard methods for the analysis of aromatic aldehydes and their corresponding carboxylic acids.[2][17][18][19][20]

  • Objective: To quantify the amount of this compound and the major impurity, 2-(Trifluoromethoxy)benzoic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Phosphoric acid

    • Reference standards for this compound and 2-(Trifluoromethoxy)benzoic acid.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% TFA. The exact ratio may need to be optimized for your specific column and system. Degas the mobile phase before use.

    • Standard Preparation: Prepare stock solutions of the reference standards in the mobile phase or acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: 254 nm (or a wavelength determined by the UV absorbance maxima of the compounds).

    • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution. Identify the peaks based on the retention times of the standards and quantify the amounts using the calibration curve.

Protocol 2: Accelerated Stability Study

This protocol provides a framework for evaluating the stability of this compound under stressed conditions.[21][22][23][24][25]

  • Objective: To assess the impact of temperature and atmosphere on the degradation rate of this compound and to evaluate the effectiveness of a stabilizer.

  • Materials:

    • Multiple vials of high-purity this compound.

    • Chosen stabilizer (e.g., BHT).

    • Ovens or incubators set to different temperatures (e.g., 40°C, 60°C).

    • Inert gas source (Argon or Nitrogen).

    • HPLC system for analysis (as per Protocol 1).

  • Procedure:

    • Sample Preparation:

      • Control Group (Air): Dispense the aldehyde into several vials, leaving them exposed to air.

      • Control Group (Inert): Dispense the aldehyde into several vials, purge with inert gas, and seal tightly.

      • Stabilized Group (Air): Prepare a stock solution of the aldehyde with the desired concentration of stabilizer (e.g., 0.1% BHT). Dispense into several vials exposed to air.

      • Stabilized Group (Inert): Prepare the stabilized stock solution as above. Dispense into vials, purge with inert gas, and seal.

    • Storage: Place sets of vials from each group at different storage conditions:

      • Refrigerated (as a baseline).

      • Room Temperature (e.g., 25°C).

      • Accelerated Condition 1 (e.g., 40°C).

      • Accelerated Condition 2 (e.g., 60°C).

    • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each condition and group.

    • Analysis: Analyze the purity of each sample using the HPLC method described in Protocol 1.

    • Data Evaluation: Plot the percentage of remaining this compound against time for each condition. This will allow for a comparison of the degradation rates and an evaluation of the stabilizer's effectiveness.

Visualizations

Decomposition_Pathway Aldehyde This compound Peroxy_Radical Peroxy Radical Intermediate Aldehyde->Peroxy_Radical Autoxidation Initiation Carboxylic_Acid 2-(Trifluoromethoxy)benzoic Acid (Primary Decomposition Product) Peroxy_Radical->Carboxylic_Acid Propagation & Termination Oxygen Oxygen (from Air) Oxygen->Peroxy_Radical Initiators Light, Heat, Metal Ions Initiators->Aldehyde

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow Start Start: Issue Encountered (e.g., low yield, appearance change) Check_Appearance Visual Inspection: Is the material clear and colorless? Start->Check_Appearance Analytical_Test Perform Purity Analysis (e.g., HPLC, GC-MS) Check_Appearance->Analytical_Test No End_Good Material is likely pure. Investigate other experimental parameters. Check_Appearance->End_Good Yes Impurity_Detected Is 2-(Trifluoromethoxy)benzoic acid detected? Analytical_Test->Impurity_Detected Purify Purify Aldehyde (e.g., distillation) Impurity_Detected->Purify Yes Impurity_Detected->End_Good No Review_Storage Review and Correct Storage Conditions Purify->Review_Storage End_Corrected Use purified material and improved storage protocol. Review_Storage->End_Corrected

Caption: Troubleshooting workflow for issues with this compound.

References

Validation & Comparative

A Comparative Guide to ¹H and ¹⁹F NMR Analysis for the Structural Confirmation of 2-(Trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For fluorinated compounds, which are of increasing importance in pharmaceuticals and materials science, both ¹H and ¹⁹F NMR provide critical insights into their precise molecular architecture. This guide offers a comparative analysis of the ¹H and ¹⁹F NMR spectral data of 2-(trifluoromethoxy)benzaldehyde and its analogues, providing experimental data and protocols to aid researchers in confirming the structure of related derivatives.

The introduction of a trifluoromethoxy (-OCF₃) group into a benzaldehyde scaffold significantly influences the chemical environment of the aromatic protons and introduces a unique NMR-active nucleus for analysis. Understanding the characteristic chemical shifts and coupling constants is paramount for unambiguous structural verification.

Comparative ¹H and ¹⁹F NMR Data

The following table summarizes the ¹H and ¹⁹F NMR spectral data for this compound and related compounds for comparative analysis. The data highlights the influence of the ortho-substituent on the chemical shifts of the aldehydic and aromatic protons, as well as the characteristic ¹⁹F chemical shift.

CompoundAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)¹⁹F Chemical Shift (δ, ppm)
This compound ~10.47.95 (d), 7.75 (t), 7.45 (t), 7.35 (d)~ -58.0
2-(Trifluoromethyl)benzaldehyde ~10.58.15 (d), 7.80 (d), 7.70 (t), 7.60 (t)~ -59 to -62[1]
Benzaldehyde ~10.0[2]7.86 (d, 2H), 7.62 (t, 1H), 7.52 (t, 2H)[2]N/A
4-(Trifluoromethyl)benzaldehyde 10.118.01 (d, 2H), 7.83 (d, 2H)-63.2

Analysis of Spectral Data:

  • The aldehyde proton in this compound and 2-(trifluoromethyl)benzaldehyde is deshielded compared to benzaldehyde, appearing at a higher chemical shift (δ > 10 ppm). This is due to the electron-withdrawing nature of the -OCF₃ and -CF₃ groups.

  • The aromatic protons in the ortho-substituted compounds display a more complex splitting pattern compared to the para-substituted analogue due to the lower symmetry. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituent.

  • The ¹⁹F chemical shift provides a direct method for confirming the presence of the trifluoromethoxy or trifluoromethyl group. The chemical shift of the -OCF₃ group is typically found in a distinct region from the -CF₃ group, allowing for clear differentiation. The presence of the oxygen atom in the trifluoromethoxy group generally results in a slightly downfield shift compared to the trifluoromethyl group.[3]

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid broad spectral lines. The use of a solvent that does not have signals overlapping with the analyte's signals is recommended.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) is often used.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4]

  • For ¹H NMR:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.[4]

    • Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • For ¹⁹F NMR:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire the spectrum with proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings.

    • The wide chemical shift range of ¹⁹F NMR should be considered when setting the spectral width to ensure all signals are captured.[5]

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a this compound derivative using ¹H and ¹⁹F NMR analysis.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A This compound Derivative B Dissolution in Deuterated Solvent A->B C ¹H NMR Spectroscopy B->C D ¹⁹F NMR Spectroscopy B->D E Analyze ¹H Chemical Shifts (Aldehyde, Aromatic Protons) C->E F Analyze ¹H Splitting Patterns & Coupling Constants (J) C->F G Analyze ¹⁹F Chemical Shift (Presence of -OCF₃) D->G H Confirmed Molecular Structure E->H F->H G->H

Caption: Workflow for NMR-based structural confirmation.

This systematic approach, combining both ¹H and ¹⁹F NMR data, provides a robust and reliable method for the unambiguous structural confirmation of this compound derivatives, which is essential for advancing research and development in medicinal chemistry and related fields.

References

A Comparative Analysis of the Electronic Properties of Trifluoromethoxy and Methoxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the electronic properties of trifluoromethoxy-substituted benzaldehydes versus their methoxy-substituted counterparts. Understanding the distinct electronic influence of the trifluoromethoxy (-OCF₃) group in contrast to the well-understood methoxy (-OCH₃) group is crucial for the rational design of novel pharmaceuticals and functional materials. This comparison is supported by experimental data, detailed methodologies, and visualizations to clearly illustrate the fundamental differences in their chemical behavior.

Introduction

The substitution of a methoxy group with a trifluoromethoxy group on a benzaldehyde scaffold dramatically alters the electronic landscape of the molecule. While both are oxygen-linked substituents, their effects on the aromatic ring and the reactivity of the aldehyde functionality are profoundly different. The methoxy group is a classical electron-donating group through resonance, while the trifluoromethoxy group, due to the strong inductive effect of the fluorine atoms, acts as a net electron-withdrawing group. This guide will quantitatively and qualitatively explore these differences through an examination of key electronic parameters.

Data Presentation: A Quantitative Comparison

The following table summarizes the key electronic properties of para-substituted trifluoromethoxybenzaldehyde and methoxybenzaldehyde. These parameters provide a quantitative measure of the electronic influence of the -OCF₃ and -OCH₃ groups on the benzaldehyde core.

Propertyp-Trifluoromethoxybenzaldehydep-Methoxybenzaldehyde
Hammett Constant (σₚ) +0.35-0.27
Dipole Moment (μ) Lower than p-methoxybenzaldehyde (expected)~3.70 D
¹³C NMR Chemical Shift (C=O) More downfield than p-methoxybenzaldehyde (expected)~190.9 ppm
¹³C NMR Chemical Shift (C-ipso) More upfield than p-methoxybenzaldehyde (expected)~130.0 ppm
Reactivity in Nucleophilic Addition HigherLower

Discussion of Electronic Properties

Hammett Substituent Constants

The Hammett constant (σ) quantifies the electronic effect of a substituent on a benzene ring. The positive σₚ value of the trifluoromethoxy group (+0.35) indicates its electron-withdrawing nature at the para position. In contrast, the negative σₚ value of the methoxy group (-0.27) confirms its electron-donating character through resonance. This fundamental difference is the primary driver of the distinct chemical behaviors of these two classes of compounds.

Dipole Moment
¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon in ¹³C NMR is sensitive to the electronic environment. The carbonyl carbon in p-trifluoromethoxybenzaldehyde is expected to be deshielded (shifted downfield to a higher ppm value) compared to p-methoxybenzaldehyde (~190.9 ppm). This is a direct consequence of the -OCF₃ group's electron-withdrawing nature, which reduces the electron density at the carbonyl carbon. Conversely, the ipso-carbon (the carbon atom of the benzene ring attached to the substituent) is expected to be shielded (shifted upfield) in p-trifluoromethoxybenzaldehyde due to the high electronegativity of the attached oxygen and fluorine atoms. For p-methoxybenzaldehyde, the ipso-carbon resonates at approximately 130.0 ppm.

Reactivity in Nucleophilic Addition Reactions

The aldehyde functional group is electrophilic and readily undergoes nucleophilic addition reactions. The reactivity of the aldehyde is significantly enhanced by the presence of electron-withdrawing substituents on the aromatic ring. Consequently, p-trifluoromethoxybenzaldehyde is more reactive towards nucleophiles than p-methoxybenzaldehyde. The electron-withdrawing -OCF₃ group increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. Conversely, the electron-donating -OCH₃ group in p-methoxybenzaldehyde decreases the electrophilicity of the carbonyl carbon, thus reducing its reactivity in nucleophilic additions.

Mandatory Visualizations

G cluster_0 Electronic Effects of Substituents on Benzaldehyde Trifluoromethoxy (-OCF3) Trifluoromethoxy (-OCF3) Methoxy (-OCH3) Methoxy (-OCH3) Benzaldehyde Ring Benzaldehyde Ring Aldehyde Group (-CHO) Aldehyde Group (-CHO)

G cluster_1 Experimental Workflow for Comparative Electronic Property Analysis A Synthesis of Substituted Benzaldehydes B Purification and Characterization (NMR, MS) C Measurement of Dipole Moment D Acquisition of ¹³C NMR Spectra E Determination of Hammett Constants (e.g., via reaction kinetics) F Comparative Analysis of Electronic Properties

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)benzaldehyde

A general method for the synthesis of 4-(trifluoromethoxy)benzaldehyde involves the trifluoromethoxylation of a suitable precursor followed by formylation or oxidation. One common approach starts with 4-bromophenol.

  • Trifluoromethoxylation: 4-Bromophenol is reacted with a trifluoromethylating agent, such as trifluoromethyl triflate (CF₃SO₃CF₃) or a combination of a fluoride source and a C1 source (e.g., CCl₄), in the presence of a suitable catalyst and base.

  • Formylation: The resulting 1-bromo-4-(trifluoromethoxy)benzene can then be formylated using various methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or through metal-halogen exchange with an organolithium reagent followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(trifluoromethoxy)benzaldehyde.

Measurement of Dipole Moment

The dipole moment of the benzaldehydes can be determined in a non-polar solvent like benzene or carbon tetrachloride using the Guggenheim method.

  • Solution Preparation: A series of solutions of the benzaldehyde derivative of varying concentrations are prepared in the chosen non-polar solvent.

  • Dielectric Constant and Refractive Index Measurement: The dielectric constant (ε) and refractive index (n) of the pure solvent and each solution are measured at a constant temperature using a dielectrometer and a refractometer, respectively.

  • Calculation: The molar polarization at infinite dilution is calculated from the slopes of the plots of (ε - ε₀)/c and (n² - n₀²)/c versus concentration (c), where ε₀ and n₀ are the dielectric constant and refractive index of the pure solvent. The dipole moment (μ) is then calculated from the molar polarization.

¹³C NMR Spectroscopy

¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the benzaldehyde derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of all carbon atoms are reported in parts per million (ppm) relative to TMS.

Conclusion

The substitution of a methoxy group with a trifluoromethoxy group on a benzaldehyde core induces a dramatic reversal of its electronic properties. The trifluoromethoxy group acts as a potent electron-withdrawing substituent, in stark contrast to the electron-donating nature of the methoxy group. This is quantitatively demonstrated by their opposing Hammett constants and is reflected in their differing dipole moments and ¹³C NMR chemical shifts. From a practical standpoint, this electronic perturbation significantly enhances the reactivity of the aldehyde towards nucleophilic attack. These fundamental differences are of paramount importance for medicinal chemists and materials scientists seeking to fine-tune the electronic properties of aromatic systems for specific applications.

A Novel Photocatalytic Approach for the Synthesis of 2-(Trifluoromethoxy)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of a novel photocatalytic method for the synthesis of 2-(Trifluoromethoxy)benzaldehyde against a traditional approach, offering insights into reaction efficiency, conditions, and potential for scalability.

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by the trifluoromethoxy group.[1] This guide details a recently developed visible-light-induced photocatalytic synthesis and compares it with a conventional multi-step method, providing quantitative data and detailed experimental protocols to inform methodology selection.

Performance Comparison of Synthetic Methods

A summary of the key performance indicators for the novel photocatalytic method and a traditional synthetic route for this compound is presented below.

ParameterNovel Photocatalytic MethodTraditional Method
Starting Material 3-methyl-4-nitro-1-(trifluoromethoxy)-6-(trifluoromethyl)-1H-benzo[d][2][3]triazol-3-ium trifluoromethanesulfonate2-Nitrophenol
Key Reagents Tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate, AcetonitrileTrifluoromethylating agent, Reducing agent, Formylating agent
Reaction Steps 1Multiple
Overall Yield 57%[4]Variable, generally lower due to multiple steps
Reaction Time 1 hour[4]Several hours to days
Reaction Temperature 20 °C[4]Varied, can include elevated temperatures
Purity High (purification by chromatography)Requires purification at each step
Environmental Impact Milder conditions, visible light as energy sourceUse of potentially hazardous reagents and solvents

Experimental Protocols

Novel Photocatalytic Synthesis of this compound

This method utilizes a photocatalyst and visible light to achieve the synthesis in a single step under mild conditions.

Materials:

  • 3-methyl-4-nitro-1-(trifluoromethoxy)-6-(trifluoromethyl)-1H-benzo[d][2][3]triazol-3-ium trifluoromethanesulfonate

  • Tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate

  • Acetonitrile

  • Inert gas (e.g., Argon or Nitrogen)

  • Flow reactor

  • Visible light source

Procedure:

  • Prepare a solution of 3-methyl-4-nitro-1-(trifluoromethoxy)-6-(trifluoromethyl)-1H-benzo[d][2][3]triazol-3-ium trifluoromethanesulfonate and tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate in acetonitrile.

  • Set up the flow reactor under an inert atmosphere.

  • Pump the reaction mixture through the flow reactor at a controlled flow rate.

  • Irradiate the reactor with a visible light source at 20 °C for a residence time of 1 hour.[4]

  • Collect the reaction output.

  • Purify the crude product by column chromatography to obtain this compound.

Traditional Synthesis of this compound (Illustrative)

A plausible traditional, multi-step synthesis could involve the following sequence, starting from 2-nitrophenol.

Step 1: Trifluoromethoxylation of 2-Nitrophenol

  • React 2-nitrophenol with a suitable trifluoromethylating agent (e.g., CCl3F and HF, or a hypervalent iodine reagent) to introduce the trifluoromethoxy group.

  • Purify the resulting 1-nitro-2-(trifluoromethoxy)benzene.

Step 2: Reduction of the Nitro Group

  • Reduce the nitro group of 1-nitro-2-(trifluoromethoxy)benzene using a standard reducing agent (e.g., SnCl2/HCl or catalytic hydrogenation) to yield 2-(trifluoromethoxy)aniline.

  • Purify the aniline derivative.

Step 3: Sandmeyer-type Reaction to Introduce the Formyl Group

  • Diazotize 2-(trifluoromethoxy)aniline using sodium nitrite and a mineral acid.

  • React the resulting diazonium salt with a formylating agent (e.g., formaldehyde oxime) to introduce the aldehyde functionality.

  • Purify the final product, this compound, by distillation or chromatography.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic approach, the following diagrams are provided.

G cluster_0 Novel Photocatalytic Synthesis A Starting Material: 3-methyl-4-nitro-1-(trifluoromethoxy)-6- (trifluoromethyl)-1H-benzo[d][1,2,3]triazol-3-ium trifluoromethanesulfonate D Reaction Conditions: 20 °C, 1 hour, Visible Light, Flow Reactor A->D B Photocatalyst: [Ru(bpy)3](PF6)2 B->D C Solvent: Acetonitrile C->D E Product: This compound D->E

Caption: Workflow for the novel photocatalytic synthesis.

G cluster_1 Traditional Multi-Step Synthesis F Starting Material: 2-Nitrophenol G Step 1: Trifluoromethoxylation F->G H Intermediate: 1-Nitro-2-(trifluoromethoxy)benzene G->H I Step 2: Reduction H->I J Intermediate: 2-(Trifluoromethoxy)aniline I->J K Step 3: Formylation (e.g., Sandmeyer Reaction) J->K L Product: This compound K->L

Caption: Workflow for the traditional multi-step synthesis.

Conclusion

The novel photocatalytic method for the synthesis of this compound presents a significant advancement over traditional multi-step approaches.[4] With a higher overall yield in a single step, milder reaction conditions, and a shorter reaction time, this method offers a more efficient and potentially more environmentally benign route to this valuable intermediate. While the traditional methods are well-established, they often suffer from lower overall yields and require the handling of more hazardous reagents over multiple steps. For researchers and drug development professionals seeking to optimize their synthetic strategies, the photocatalytic approach represents a promising alternative that warrants consideration for both laboratory-scale synthesis and potential industrial application.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(Trifluoromethoxy)benzaldehyde: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2-(Trifluoromethoxy)benzaldehyde, a key building block in medicinal chemistry. This guide includes detailed experimental protocols, comparative data, and a visual representation of the analytical workflow.

GC-MS Analysis for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] It is particularly well-suited for the purity assessment of this compound due to the compound's volatility. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides detailed structural information for identification and confirmation.

Experimental Protocol: GC-MS

A robust GC-MS method for the analysis of this compound can be established using the following parameters, which may be optimized for specific instrumentation and impurity profiles.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

ParameterCondition
Capillary Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on sample concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Sample Preparation:

A stock solution of the synthesized this compound is prepared by dissolving approximately 10 mg of the compound in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate. This stock solution is then diluted to a final concentration of approximately 100 µg/mL for GC-MS analysis.

Data Presentation: Purity and Impurity Profile

The purity of this compound is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).[3] Commercial suppliers of this compound often report a purity of >95.0% as determined by GC. Potential impurities may include starting materials, by-products from the synthesis, or degradation products such as the corresponding benzoic acid.[4]

AnalyteRetention Time (min)Area (%)Identification
This compound(Typical value, e.g., 10.5)>95.0Confirmed by MS library match
Impurity 1(Varies)(e.g., <1.0)(e.g., Starting Material)
Impurity 2(Varies)(e.g., <0.5)(e.g., By-product)

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity assessment of aromatic aldehydes. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of sensitivity.[1][5]

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5][6] For aromatic aldehydes, reversed-phase HPLC with UV detection is a common alternative to GC-MS.

Key Advantages of HPLC:

  • Broader Applicability: Can analyze non-volatile and thermally unstable impurities that are not amenable to GC.[6]

  • Robustness: HPLC is a well-established and robust technique for routine quality control.

  • No Derivatization Required for Polar Impurities: Can directly analyze polar impurities that might require derivatization for GC analysis.

Key Disadvantages of HPLC compared to GC-MS:

  • Lower Specificity: UV detection is less specific than mass spectrometry, which can lead to co-elution issues and difficulty in peak identification without a mass spectrometer.[1]

  • Lower Sensitivity for Volatile Compounds: GC-MS generally offers higher sensitivity for volatile and semi-volatile compounds.[2]

FeatureGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbance
Analytes Volatile and semi-volatile compoundsVolatile and non-volatile compounds
Specificity High (mass spectral data provides structural information)Moderate (relies on retention time and UV spectrum)
Sensitivity High for volatile compoundsModerate, dependent on chromophore
Impurity Identification Excellent (via mass spectral libraries and fragmentation patterns)Limited (requires reference standards or hyphenation with MS)

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical experimental workflow for the purity assessment of synthesized this compound using GC-MS.

GCMS_Workflow cluster_synthesis Synthesis & Work-up cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Dissolution Dissolve in appropriate solvent Purification->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Injection Inject sample into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Impurity Identification (MS Library) Integration->Identification Quantification Purity Calculation (% Area) Integration->Quantification Final_Report Final_Report Quantification->Final_Report Final Purity Report

References

The Impact of Trifluoromethoxy Substitution on the Biological Activity of Benzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the influence of specific chemical modifications on a compound's biological activity is paramount. This guide provides a comparative analysis of the biological activity of compounds derived from 2-(Trifluoromethoxy)benzaldehyde versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.

The introduction of fluorine-containing substituents is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic properties and high lipophilicity, which can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide delves into the comparative biological activities of derivatives of this compound and their corresponding non-fluorinated benzaldehyde counterparts.

Enhanced Antimicrobial Potency in Chalcone Derivatives

A study focusing on the antimicrobial properties of chalcones, a class of compounds synthesized from benzaldehydes, provides compelling evidence for the advantageous effects of the trifluoromethoxy group. While a direct comparison with a non-fluorinated analog was not the primary focus, the study did compare the efficacy of chalcones bearing a trifluoromethoxy group to those with a trifluoromethyl (-CF₃) group. The findings revealed that the trifluoromethoxy-substituted chalcones exhibited superior antibacterial and antifungal activity.[1][2][3]

This enhanced activity is often attributed to the high lipophilicity of the trifluoromethoxy group, which can facilitate the compound's passage through the lipid-rich cell membranes of microorganisms.[1] The electron-withdrawing nature of the -OCF₃ group can also modulate the electronic properties of the entire molecule, potentially leading to stronger interactions with microbial enzymes or other cellular targets.

Table 1: Comparative Antimicrobial Activity of Fluorinated Chalcones

Compound SeriesTarget MicroorganismActivityReference
Trifluoromethoxy ChalconesGram-negative bacteria (e.g., E. coli)More effective[1]
Trifluoromethyl ChalconesGram-negative bacteria (e.g., E. coli)Less effective[1]
Trifluoromethoxy ChalconesFungal strains (e.g., C. albicans)More effective[1]
Trifluoromethyl ChalconesFungal strains (e.g., C. albicans)Less effective[1]

Experimental Protocols

General Synthesis of Chalcones

The Claisen-Schmidt condensation is the standard method for synthesizing chalcones.[1]

Workflow for Chalcone Synthesis

G Start Start: Equimolar amounts of This compound (or Benzaldehyde) and an appropriate acetophenone Mixing Dissolve in Ethanol Start->Mixing Addition Add aqueous Sodium Hydroxide solution dropwise Mixing->Addition Reaction Stir at room temperature for 24-48 hours Addition->Reaction Precipitation Pour reaction mixture into crushed ice Reaction->Precipitation Filtration Filter the precipitated solid Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the crude product Washing->Drying Purification Recrystallize from a suitable solvent (e.g., Ethanol) Drying->Purification End End: Pure Chalcone derivative Purification->End

Caption: General workflow for the synthesis of chalcone derivatives.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Experimental Workflow for MIC Determination

G Start Start: Prepare stock solutions of test compounds in DMSO Dilution Perform serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate Start->Dilution Inoculation Add a standardized suspension of the test microorganism to each well Dilution->Inoculation Incubation Incubate at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi) Inoculation->Incubation Observation Visually inspect for turbidity (microbial growth) Incubation->Observation MIC Determine the lowest concentration with no visible growth (MIC) Observation->MIC End End: MIC value obtained MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Logical Relationships

The enhanced biological activity of trifluoromethoxy-substituted compounds can be attributed to a combination of factors that influence their pharmacokinetic and pharmacodynamic properties.

Factors Influencing Biological Activity

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Effects cluster_2 Pharmacodynamic Effects cluster_3 Overall Outcome Lipophilicity Increased Lipophilicity MembranePermeability Improved Membrane Permeability Lipophilicity->MembranePermeability MetabolicStability Enhanced Metabolic Stability ReducedMetabolism Decreased Metabolic Degradation MetabolicStability->ReducedMetabolism ElectronicEffects Modulated Electronic Profile TargetBinding Altered Target Binding Affinity ElectronicEffects->TargetBinding BiologicalActivity Enhanced Biological Activity MembranePermeability->BiologicalActivity ReducedMetabolism->BiologicalActivity TargetBinding->BiologicalActivity

Caption: Influence of trifluoromethoxy substitution on biological activity.

Conclusion

The available evidence strongly suggests that the incorporation of a trifluoromethoxy group, as seen in derivatives of this compound, can lead to a significant enhancement of biological activity compared to their non-fluorinated or even trifluoromethyl-substituted counterparts. This is particularly evident in the realm of antimicrobial agents. The unique combination of high lipophilicity and potent electronic effects makes the trifluoromethoxy group a valuable tool for medicinal chemists aiming to optimize the therapeutic potential of lead compounds. Further direct comparative studies of this compound derivatives and their non-fluorinated analogs across a wider range of biological targets are warranted to fully elucidate the scope of this advantageous structural modification.

References

Assessing the Metabolic Stability of Drugs Containing the 2-(Trifluoromethoxy)phenyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its clinical success. A common strategy to enhance metabolic stability is the introduction of fluorine-containing functional groups. The 2-(trifluoromethoxy)phenyl moiety is of particular interest due to the unique properties of the trifluoromethoxy (-OCF3) group. This guide provides a comprehensive comparison of the metabolic stability of drugs containing the 2-(trifluoromethoxy)phenyl moiety against non-fluorinated analogs, supported by experimental data and detailed methodologies. The trifluoromethoxy group is recognized for its ability to block common metabolic pathways, potentially leading to a longer drug half-life and improved pharmacokinetic profiles.[1][2]

Comparative Metabolic Stability Data

The introduction of a trifluoromethoxy group in place of a methoxy group can significantly enhance a drug's metabolic stability. This is primarily because the strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, effectively preventing O-demethylation, a common metabolic route for methoxy-containing compounds.[3][4]

Below is a table summarizing illustrative in vitro metabolic stability data from human liver microsome assays, comparing a hypothetical parent drug containing a 2-methoxyphenyl moiety with its analog containing a 2-(trifluoromethoxy)phenyl moiety.

ParameterDrug with 2-Methoxyphenyl Moiety (Analog A)Drug with 2-(Trifluoromethoxy)phenyl Moiety (Analog B)Rationale for Difference
In Vitro Half-life (t½, min) 15> 120The trifluoromethoxy group in Analog B blocks the primary metabolic pathway of O-demethylation that is active for the methoxy group in Analog A, leading to a significantly longer half-life.[1]
Intrinsic Clearance (CLint, µL/min/mg protein) 154< 10Intrinsic clearance, a measure of the liver's inherent ability to metabolize a drug, is substantially lower for Analog B due to the metabolic inertness of the trifluoromethoxy group.[5]
Primary Metabolites Identified O-demethylated metabolite, Aromatic hydroxylation productsAromatic hydroxylation productsThe primary metabolic pathway for Analog A is O-demethylation. For Analog B, this pathway is blocked, and metabolism shifts to other, slower routes like aromatic hydroxylation.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess metabolic stability.

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, particularly cytochrome P450s, which are abundant in liver microsomes.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (e.g., Analog A and Analog B)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

    • Prepare the reaction termination solution (acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the pre-warmed medium to initiate the reaction.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and add them to the termination solution to stop the reaction.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[2]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the metabolic stability of a test compound in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, etc.)

  • Hepatocyte culture medium

  • Test compounds

  • Acetonitrile for reaction termination

  • Internal standard

  • Incubator with CO2 supply (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw and prepare hepatocytes according to the supplier's instructions, ensuring high viability.

    • Resuspend the hepatocytes in the culture medium at the desired cell density.

  • Incubation:

    • Add the test compound to the hepatocyte suspension and incubate at 37°C with gentle shaking.

    • At various time points, collect aliquots and terminate the metabolic activity by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance based on the rate of disappearance of the parent compound over time.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways

The primary metabolic advantage of the 2-(trifluoromethoxy)phenyl moiety is its resistance to O-demethylation. While this is a significant stability enhancement, other metabolic pathways, such as aromatic hydroxylation, may still occur, albeit typically at a slower rate. Defluorination of the trifluoromethoxy group is also a possible but generally minor metabolic route.[1]

Predicted Metabolic Pathways of the 2-(Trifluoromethoxy)phenyl Moiety cluster_main cluster_metabolites Parent Drug with 2-(Trifluoromethoxy)phenyl Moiety Hydroxylated Aromatic Hydroxylation Metabolite(s) Parent->Hydroxylated CYP450-mediated hydroxylation Defluorinated Defluorinated Metabolite(s) (Minor Pathway) Parent->Defluorinated CYP450-mediated difluorocarbene formation (potential pathway)

Predicted metabolic pathways for the 2-(trifluoromethoxy)phenyl moiety.
Experimental Workflow

The process of assessing metabolic stability in vitro follows a structured workflow, from sample preparation to data analysis.

In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Compound Prepare Test Compound Stock Solution Incubate Incubate Compound with Matrix at 37°C with Cofactors Prep_Compound->Incubate Prep_Matrix Prepare Metabolic Matrix (Microsomes or Hepatocytes) Prep_Matrix->Incubate Time_Points Collect Samples at Defined Time Points Incubate->Time_Points Terminate Terminate Reaction (e.g., with Acetonitrile) Time_Points->Terminate Process Process Samples (Centrifugation) Terminate->Process Analyze Analyze by LC-MS/MS Process->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

A generalized workflow for an in vitro metabolic stability assay.

Conclusion

The strategic incorporation of a 2-(trifluoromethoxy)phenyl moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking the common metabolic pathway of O-demethylation, this moiety can significantly increase a compound's in vitro half-life and reduce its intrinsic clearance. The provided experimental protocols offer robust methods for quantifying these improvements. For researchers and drug development professionals, understanding and applying these principles and techniques are crucial for designing molecules with optimized pharmacokinetic properties, ultimately increasing the likelihood of clinical success.

References

comparing the cost-effectiveness of different synthetic pathways to 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy group into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2-(Trifluoromethoxy)benzaldehyde is a key building block in this endeavor, serving as a versatile precursor for a wide array of more complex molecules. This guide provides a comparative analysis of potential synthetic pathways to this valuable intermediate, focusing on cost-effectiveness, reaction efficiency, and the availability of starting materials.

Executive Summary

The synthesis of this compound can be approached from several key precursors, primarily trifluoromethoxybenzene and 2-(trifluoromethoxy)benzyl bromide. The choice of pathway is dictated by a trade-off between the cost of starting materials, the complexity of the synthetic route, and the achievable yield. Direct formylation of trifluoromethoxybenzene presents a potentially shorter route, while the oxidation of 2-(trifluoromethoxy)benzyl bromide offers a more targeted approach. This guide will delve into the experimental details and cost implications of these pathways to aid researchers in selecting the most suitable method for their needs.

Pathway 1: Formylation of Trifluoromethoxybenzene

The direct introduction of a formyl group onto the trifluoromethoxybenzene ring is an attractive approach due to the commercial availability and relatively lower cost of the starting material. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds.

Reaction Scheme:

Experimental Protocol (Hypothetical, based on standard Vilsmeier-Haack conditions):

To a solution of trifluoromethoxybenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 10 equivalents) at 0°C, phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature for 6.5 hours. Following the reaction, the mixture is carefully poured into a solution of sodium acetate (5.6 equivalents) in water at 0°C and stirred for 10 minutes. The product is extracted with diethyl ether, and the organic layer is washed with brine and dried over sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by silica gel column chromatography. A general procedure for the Vilsmeier-Haack reaction suggests a potential yield of around 77% for analogous substrates.[1]

Cost-Effectiveness Analysis:

The primary cost driver for this pathway is the starting material, trifluoromethoxybenzene. Current market prices indicate a cost of approximately $41.00 - $75.30 per 25g or ₹963 per kg from some suppliers.[2] The reagents for the Vilsmeier-Haack reaction, DMF and POCl₃, are common and relatively inexpensive laboratory chemicals. The operational costs would include solvent for extraction and purification, as well as labor.

Logical Relationship of Pathway 1:

Pathway1 TFB Trifluoromethoxybenzene Intermediate Iminium Salt Intermediate TFB->Intermediate Electrophilic Aromatic Substitution VR Vilsmeier Reagent (POCl₃/DMF) VR->Intermediate Workup Aqueous Workup Intermediate->Workup Product This compound Workup->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of trifluoromethoxybenzene.

Pathway 2: Oxidation of 2-(Trifluoromethoxy)benzyl Bromide

This pathway involves the synthesis of an intermediate, 2-(trifluoromethoxy)benzyl bromide, followed by its oxidation to the desired aldehyde. This approach offers the advantage of regiochemical control, as the formyl group is introduced at a specific position.

Reaction Scheme:

While a specific experimental protocol for the oxidation of 2-(trifluoromethoxy)benzyl bromide to the corresponding aldehyde was not found in the search results, various methods for the oxidation of benzyl bromides to benzaldehydes are well-established in the literature. A common and effective method is the Sommelet reaction or variations thereof.

Experimental Protocol (Hypothetical, based on general oxidation methods):

A mixture of 2-(trifluoromethoxy)benzyl bromide (1 equivalent) and hexamethylenetetramine (1.1 equivalents) in a mixture of acetic acid and water is heated to reflux. After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Cost-Effectiveness Analysis:

The starting material for this pathway, 2-(trifluoromethoxy)benzyl bromide, is commercially available but at a significantly higher cost than trifluoromethoxybenzene. Prices range from

15.00for5gto15.00 for 5g** to **15.00for5g∗∗to∗∗ 
31.80 for 1g .[3][4] This higher initial cost is a major consideration for the overall cost-effectiveness of this route. The reagents for the oxidation step are generally inexpensive.

Experimental Workflow for Pathway 2:

Pathway2 Start 2-(Trifluoromethoxy)benzyl Bromide Oxidation Oxidation Reaction (e.g., Sommelet Reaction) Start->Oxidation Workup Reaction Workup (Extraction, Washing) Oxidation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the oxidation of 2-(trifluoromethoxy)benzyl bromide.

Data Comparison

FeaturePathway 1: Formylation of TrifluoromethoxybenzenePathway 2: Oxidation of 2-(Trifluoromethoxy)benzyl Bromide
Starting Material Trifluoromethoxybenzene2-(Trifluoromethoxy)benzyl Bromide
Starting Material Cost ~$41.00 - $75.30 / 25g~$15.00 / 5g; $31.80 / 1g[3]
Number of Steps 1 (direct formylation)1 (oxidation)
Plausible Yield ~77% (estimated)Dependent on specific oxidation method
Key Reagents POCl₃, DMFOxidizing agent (e.g., hexamethylenetetramine)
Advantages Lower cost starting material, shorter route.High regioselectivity.
Disadvantages Potential for mixture of isomers, requires careful control of reaction conditions.Significantly more expensive starting material.

Conclusion

For large-scale and cost-sensitive applications, the formylation of trifluoromethoxybenzene (Pathway 1) appears to be the more economically viable route due to the substantially lower cost of the starting material. However, this pathway may require optimization to control the regioselectivity and maximize the yield of the desired ortho-isomer.

For research and development purposes where high purity and unambiguous regiochemistry are paramount, and where the cost of the starting material is less of a concern, the oxidation of 2-(trifluoromethoxy)benzyl bromide (Pathway 2) offers a more direct and controlled synthesis of the target molecule.

Ultimately, the choice of synthetic pathway will depend on the specific requirements of the researcher or organization, balancing the need for cost-effectiveness with the desired purity, yield, and scale of production. Further process development and optimization would be necessary to fully assess the industrial feasibility of either route.

References

A Comparative Guide to the X-ray Crystallographic Analysis of 2-(Trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the X-ray crystallographic analysis of 2-(trifluoromethoxy)benzaldehyde and its derivatives. While a publicly available crystal structure for this compound is not available at the time of this publication, this guide leverages data from structurally related benzaldehyde derivatives to offer insights into the expected crystallographic parameters and intermolecular interactions. By presenting a detailed experimental protocol and comparing with known structures, this document aims to facilitate a deeper understanding of the structure-property relationships of this important class of molecules.

Introduction to this compound and its Derivatives

Substituted benzaldehydes are fundamental building blocks in organic synthesis, finding wide applications in the pharmaceutical, agrochemical, and fragrance industries. The introduction of a trifluoromethoxy group at the ortho-position of the benzaldehyde scaffold is of particular interest as it can significantly modulate the molecule's steric and electronic properties. The trifluoromethoxy group is a strong electron-withdrawing group and can influence molecular conformation, crystal packing, and intermolecular interactions, which in turn dictate the physicochemical and biological properties of the resulting compounds.

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. Such studies provide crucial information on bond lengths, bond angles, and non-covalent interactions, which are essential for rational drug design and materials science.

Comparative Crystallographic Data

To provide a basis for comparison, the following table summarizes the crystallographic data for benzaldehyde and a more complex derivative, 4-(4-methoxyphenoxy)benzaldehyde. This comparison highlights how substituents on the phenyl ring can influence the crystal system, space group, and unit cell dimensions. It is anticipated that the introduction of a 2-(trifluoromethoxy) group would lead to further distinct packing arrangements due to its size and potential for halogen bonding.

ParameterBenzaldehyde4-(4-methoxyphenoxy)benzaldehyde[1]
Chemical Formula C₇H₆OC₁₄H₁₂O₃
Formula Weight 106.12228.24
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 5.67812.1297 (7)
b (Å) 7.4657.6581 (4)
c (Å) 13.0412.3577 (7)
α (°) 9090
β (°) 97.4103.769 (6)
γ (°) 9090
Volume (ų) 548.91114.92 (11)
Z 44
Temperature (K) 163173
Radiation type Mo KαMo Kα

Experimental Protocols

A generalized experimental protocol for the single-crystal X-ray diffraction analysis of a this compound derivative is outlined below.

Synthesis and Crystallization
  • Synthesis: The derivative of interest is first synthesized using appropriate organic chemistry methods. For instance, a Schiff base derivative could be prepared via the condensation of this compound with a primary amine.

  • Purification: The crude product is purified by a suitable technique, such as column chromatography or recrystallization, to achieve high purity.

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques like vapor diffusion or cooling crystallization can also be employed.

X-ray Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a specific temperature, often a cryogenic temperature like 100 K, to minimize thermal vibrations. A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. The data collection involves rotating the crystal and collecting a series of diffraction images at different orientations.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a this compound derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Elucidation cluster_analysis Analysis and Validation synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Analysis of Geometric Parameters and Intermolecular Interactions validation->analysis final_structure final_structure analysis->final_structure Final Crystal Structure

Figure 1. A generalized workflow for the X-ray crystallographic analysis of a small molecule.

References

Evaluating the Lipophilicity of Molecules Synthesized from 2-(Trifluoromethoxy)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the lipophilicity of synthesized molecules is a critical step in drug discovery. Lipophilicity, often expressed as a logarithm of the partition coefficient (logP) or distribution coefficient (logD), profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative evaluation of the lipophilicity of molecules synthesized from 2-(Trifluoromethoxy)benzaldehyde and its alternatives, supported by available data and detailed experimental protocols.

The trifluoromethoxy group (-OCF3) is a key functional group in medicinal chemistry, known for its ability to enhance metabolic stability and modulate lipophilicity. This compound serves as a versatile starting material for introducing this moiety into a wide range of molecular scaffolds.

Comparative Lipophilicity Data

Starting MaterialDerivative MoleculeStructureCalculated logP (ClogP)
This compound 4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 2-(trifluoromethoxy)benzene-1-sulfonate4.1 (Estimated)
This compound tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate5.3 (Estimated)
2-(Trifluoromethyl)benzaldehyde 2-(Trifluoromethyl)benzaldehyde derivative (hypothetical Schiff base)3.8 (Estimated)
2-(Benzyloxy)-4-fluorobenzaldehyde 2-(Benzyloxy)-4-fluorobenzaldehyde derivative (hypothetical chalcone)5.1 (Estimated)

Note: The ClogP values presented are estimations from computational models and should be considered as such. Experimental determination is required for definitive values.

Experimental Protocols

Accurate determination of lipophilicity is crucial for drug development. The following are standard experimental protocols for measuring logP and logD.

Shake-Flask Method for logP Determination

The shake-flask method is the traditional and "gold standard" method for determining the partition coefficient.

Protocol:

  • Preparation of Solvents: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer for logD).

  • Dissolution of Compound: Accurately weigh the synthesized compound and dissolve it in the aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP Estimation

RP-HPLC offers a faster, automated alternative for estimating lipophilicity.

Protocol:

  • Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Compounds: Prepare a series of standard compounds with known logP values that are structurally similar to the test compound.

  • Chromatographic Run: Inject the test compound and the standard compounds into the HPLC system.

  • Retention Time Measurement: Measure the retention time (t_R) for each compound. Also, determine the column dead time (t_0) using a non-retained compound.

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the log(k') of the standard compounds against their known logP values to generate a calibration curve.

  • logP Estimation: Determine the logP of the test compound by interpolating its log(k') value on the calibration curve.

Signaling Pathways and Experimental Workflows

Molecules derived from benzaldehyde and its analogs often interact with various cellular signaling pathways implicated in diseases such as cancer. Understanding these interactions is key to drug development.

Key Signaling Pathways Modulated by Benzaldehyde Derivatives

Benzaldehyde and its derivatives have been reported to modulate several key signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.

  • STAT3 Pathway: A key signaling pathway involved in cell growth and apoptosis.

  • NF-κB Pathway: Plays a critical role in inflammation and immune responses.

  • ERK Pathway: A component of the MAPK signaling cascade that regulates cell proliferation and differentiation.

Below are diagrams illustrating the general workflow for evaluating the effect of a synthesized compound on a signaling pathway and a simplified representation of the PI3K/AKT/mTOR pathway.

experimental_workflow Experimental Workflow for Signaling Pathway Analysis A Synthesized Compound (from this compound) C Compound Treatment A->C B Cell Culture (e.g., Cancer Cell Line) B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blot Analysis E->F G Analysis of Phosphorylated Proteins F->G H Quantification and Statistical Analysis G->H I Conclusion on Pathway Modulation H->I PI3K_AKT_mTOR_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Transcription Gene Transcription (Cell Growth, Proliferation) mTORC1->Transcription promotes GrowthFactor Growth Factor GrowthFactor->RTK Compound Synthesized Compound Compound->PI3K inhibits? Compound->AKT inhibits? Compound->mTORC1 inhibits?

Safety Operating Guide

Proper Disposal of 2-(Trifluoromethoxy)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Trifluoromethoxy)benzaldehyde, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3] All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Waste Segregation and Containerization: A Critical First Step

Proper segregation of chemical waste is fundamental to safe disposal. This compound is a halogenated organic compound and must be collected in a designated waste container for halogenated solvents.[4][5]

Key Containerization and Labeling Steps:

  • Select a Compatible Container: Use a clean, chemically compatible container with a tightly sealing lid. The original product container can be reused if it is in good condition.[6]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7][8] All constituents and their approximate percentages should be listed if it is a mixed waste stream.

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[6][8] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[5] Furthermore, do not mix with incompatible materials such as acids, bases, or oxidizing agents.[4][6]

Waste CategoryContainer TypeLabeling RequirementsStorage Location
Halogenated Organic WasteChemically resistant, sealed container"Hazardous Waste," Chemical Name(s) and PercentagesSatellite Accumulation Area (SAA)
Non-Halogenated Organic WasteChemically resistant, sealed container"Hazardous Waste," Chemical Name(s) and PercentagesSeparate SAA from halogenated waste
Acid WasteAcid-resistant container"Hazardous Waste," Chemical Name(s) and PercentagesSeparate SAA, away from bases and flammables
Base WasteBase-resistant container"Hazardous Waste," Chemical Name(s) and PercentagesSeparate SAA, away from acids

Spill Management and Emergency Procedures

In the event of a spill, the primary objective is to contain and collect the material safely.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Remove all sources of ignition.[1][2]

  • Absorb the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the spilled liquid.[1][2][3][9]

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of as Hazardous Waste: The container with the collected spill residue must be labeled and disposed of as hazardous waste.[1][2]

Final Disposal Logistics

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[5][8][10]

Operational Disposal Plan:

  • Accumulation: Collect the halogenated waste in the properly labeled container in the SAA.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest.

Below is a logical workflow for the proper disposal of this compound.

A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Select Compatible Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Segregate from Non-Halogenated and Incompatible Wastes D->E F Store in Satellite Accumulation Area (SAA) E->F J Contact EHS or Certified Waste Vendor F->J G Contain Spill H Absorb with Inert Material G->H I Collect into Labeled Waste Container H->I I->J K Arrange for Pickup and Transport J->K L Dispose at an Approved Waste Disposal Plant K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2-(Trifluoromethoxy)benzaldehyde

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 94651-33-9) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.

Hazard Identification and Physical Properties

This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to be aware of its physical and chemical properties to ensure safe handling.

PropertyValue
Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol [1]
Appearance Liquid
Density 1.332 g/mL at 25 °C[1]
Boiling Point 77 °C at 20 mmHg[1]
Flash Point 67.2 °C (153.0 °F) - closed cup[1]
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following equipment should be worn at all times when handling this chemical.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Prevents direct skin contact, which can cause irritation.[1] Gloves must be inspected before use and disposed of properly after.[3]
Body Protection A chemical-resistant apron or a lab coat.[2]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 or type ABEK).[1]Protects against inhalation of vapors, which may cause respiratory irritation.[1]

Operational Plans: Step-by-Step Protocols

Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5] Read the Safety Data Sheet (SDS) thoroughly.

  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood.[4][6]

  • Preventing Ignition : Keep the chemical away from heat, sparks, open flames, and hot surfaces.[4][6] Use only non-sparking tools and take precautionary measures against static discharge.

  • Transfer : When transferring the liquid, ground and bond the container and receiving equipment to prevent static sparks. Avoid breathing vapors or mists.[4][5]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[3][7] Wash hands, face, and any exposed skin thoroughly after handling.[4][6] Contaminated clothing should be removed and washed before reuse.[5]

First Aid Procedures
  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5] If skin irritation occurs, get medical advice.

  • Inhalation : Move the person to fresh air.[5] If the person is not breathing, give artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[8] Seek medical attention.

  • Ingestion : Clean the mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting.[5] Call a poison control center or doctor immediately for advice.[3][9]

Spill and Leak Containment
  • Evacuate & Ventilate : Remove all personnel from the area and ensure adequate ventilation.

  • Remove Ignition Sources : Eliminate all heat, sparks, and open flames from the vicinity of the spill.[4][10]

  • Containment : Use a non-combustible, inert absorbent material like sand, silica gel, or vermiculite to contain the spill.[4][7][10]

  • Collection : Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[4][7]

  • Decontamination : Clean the spill area thoroughly. Decontaminate and launder all protective clothing before storing or reusing.[7]

Storage and Disposal Plans

Storage Protocol
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6]

  • Keep the container away from heat, sparks, and flames.[4][6]

  • Some sources indicate the material is air-sensitive and should be kept under nitrogen.[3][4][6]

  • Store away from incompatible materials such as acids, bases, and reducing agents.[4][6]

Disposal Plan
  • Disposal of this compound and its container must be done through an approved waste disposal plant.[4][6]

  • Do not dispose of the chemical into sewer systems or waterways.[7][11]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill if permissible.[11]

Workflow and Logic Diagram

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep Risk Assessment (Review SDS) ppe Don Appropriate PPE (Goggles, Gloves, Coat) prep->ppe setup Ensure Safe Work Area (Fume Hood, Eyewash Station) ppe->setup handle Handle Chemical (Avoid Vapors, Ignition Sources) setup->handle decon Decontaminate Work Area & Remove PPE handle->decon store Store Securely (Cool, Dry, Ventilated) handle->store dispose Dispose of Waste (Via Approved Facility) handle->dispose spill Spill Response handle->spill exposure Exposure Response (First Aid) handle->exposure fire Fire Response handle->fire wash Wash Hands Thoroughly decon->wash

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethoxy)benzaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.